Physicochemical Properties and Methodological Profiling of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one: A Comprehensive Technical Guide
Executive Summary & Introduction 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) is a highly specialized heterocyclic scaffold that merges the privileged oxindole core with two critical pharmacophoric modif...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Introduction
1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) is a highly specialized heterocyclic scaffold that merges the privileged oxindole core with two critical pharmacophoric modifications: an
N
-hydroxy moiety and a trifluoromethyl (
−CF3
) group. This combination yields a molecule with a finely tuned physicochemical profile, characterized by distinct hydrogen-bonding capabilities, tunable acidity, and enhanced lipophilicity .
For drug development professionals and synthetic chemists, understanding the interplay between these functional groups is paramount. This guide provides an in-depth analysis of the compound's structural properties, the causality behind its chemical behavior, and self-validating experimental protocols for its synthesis and characterization.
Structural & Physicochemical Profiling
The integration of the electron-withdrawing
−CF3
group significantly alters the electron density of the oxindole core, directly impacting the pKa of the
N
-hydroxy group and the overall lipophilicity of the molecule.
Table 1: Quantitative Physicochemical Data
Property
Value / Estimate
Clinical / Chemical Significance
IUPAC Name
1-hydroxy-6-(trifluoromethyl)-3H-indol-2-one
Standardized nomenclature for regulatory filing.
CAS Number
951883-90-2
Unique identifier for database retrieval.
Molecular Formula
C9H6F3NO2
Defines elemental composition.
Molecular Weight
217.145 g/mol
Highly efficient ligand efficiency (LE) metric.
Topological Polar Surface Area (TPSA)
~49.3 Ų
Optimal for membrane permeability and BBB crossing.
Estimated pKa (
N
-OH)
5.8 – 6.5
Exists partially deprotonated at physiological pH (7.4).
Estimated LogP
~2.5
Balanced lipophilicity for oral bioavailability.
H-Bond Donors / Acceptors
1 / 5
Facilitates strong kinase hinge-region binding.
Mechanistic Insights: The Role of the N-Hydroxy and Trifluoromethyl Groups
As an Application Scientist, it is critical to look beyond the raw data and understand why this molecule behaves the way it does in biological and chemical systems.
The
N
-Hydroxy (
N
-OH) Motif: The
N
-hydroxyoxindole system exists in a prototropic equilibrium. While standard
N
-hydroxyoxindoles exhibit a pKa of approximately 6.5 , the strongly electron-withdrawing
−CF3
group at the 6-position exerts an inductive (
−I
) effect across the aromatic system. This lowers the pKa, increasing the acidity of the
N
-OH proton. Consequently, the molecule can readily coordinate with metal ions in enzyme active sites or act as a potent hydrogen-bond donor/acceptor. Furthermore, the
N
-OH bond is susceptible to photolytic cleavage, forming iminoxyl radicals—a property exploited in photoactivatable fluorophores .
The 6-Trifluoromethyl (
−CF3
) Group: The
−CF3
group is a classic bioisostere that increases lipophilicity (LogP) and membrane permeability. Placed at the 6-position, it shields the aromatic ring from cytochrome P450-mediated oxidation, drastically enhancing the metabolic stability of the scaffold. In kinase inhibitor design, this group often projects into deep hydrophobic pockets, increasing target residence time .
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, ensuring that experimental artifacts are minimized through built-in chemical logic.
Protocol 1: Controlled Synthesis and Isolation
Causality: Standard reduction of nitroarenes using
Pd/C
and
H2
often over-reduces the intermediate to an amine, yielding a standard oxindole (lacking the
N
-OH). To arrest the reduction at the hydroxylamine stage, a milder single-electron transfer (SET) reagent like Zinc dust in aqueous
NH4Cl
must be utilized.
Step-by-Step Methodology:
Preparation: Dissolve 2-nitro-4-(trifluoromethyl)phenylacetic acid (1.0 eq) in a 1:1 mixture of anhydrous THF and Methanol.
Thermal Control: Cool the solution to 0–5 °C in an ice bath. Validation checkpoint: Strict temperature control prevents the exothermic runaway that leads to over-reduction.
Reduction: Add aqueous
NH4Cl
(4.0 eq), followed by the portion-wise addition of Zinc dust (3.0 eq) over 30 minutes.
Cyclization: Stir the mixture for 2 hours at room temperature. The intermediate hydroxylamine will spontaneously undergo intramolecular cyclization with the adjacent carboxylic acid to form the oxindole core.
Workup: Filter the suspension through a pad of Celite to remove zinc salts. Concentrate the filtrate under reduced pressure and extract with Ethyl Acetate (3x).
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate pure 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.
Protocol 2: Physicochemical Characterization (pKa and LogP)
Causality:N
-hydroxyoxindoles can undergo autoxidation to iminoxyl radicals at elevated pH. Therefore, potentiometric titration must be conducted under a strict inert atmosphere to prevent signal drift.
Step-by-Step Methodology:
pKa Titration: Prepare a 1 mM solution of the compound in a 50% Methanol/Water co-solvent system (required due to the lipophilicity of the
−CF3
group).
Deoxygenation: Purge the solution with Nitrogen gas for 15 minutes prior to titration to displace dissolved oxygen.
Measurement: Titrate with standardized 0.1 M NaOH using a calibrated glass electrode. Record the inflection point and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky method to determine the aqueous pKa.
LogP Determination (OECD TG 117): Inject the sample into an RP-HPLC system equipped with a C18 column. Elute with a Methanol/Water gradient.
Validation: Compare the retention time (capacity factor,
k′
) against a calibration curve of reference compounds (e.g., toluene, chlorobenzene) to accurately derive the LogP.
System Architecture & Pathway Visualization
The following diagram maps the logical relationship between the molecule's structural features, its physicochemical properties, and its ultimate biological applications.
Figure 1: Physicochemical property mapping and biological application pathways of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.
Applications in Drug Discovery
The unique physicochemical properties of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one make it a highly sought-after building block in two primary domains:
Targeted Kinase Inhibitors: The oxindole core acts as an ATP-competitive scaffold. The
N
-OH group forms critical, highly directional hydrogen bonds with the backbone amides of the kinase hinge region (e.g., in Src or Bruton's Tyrosine Kinase). Simultaneously, the
−CF3
group exploits the hydrophobic pocket II (HPII), driving high-affinity binding and extending the drug's half-life .
Chemical Biology Probes: Due to the redox-active nature of the
N
-OH bond, derivatives of this scaffold are utilized as photoactivatable "caged" fluorophores. Upon UV irradiation, the molecule undergoes photocyclization/cleavage, releasing a fluorescent signal that enables high-resolution, cell-selective imaging .
Title: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging
Source: Angewandte Chemie International Edition
URL: [Link]
Title: Synthesis, Biological and Computational Evaluation of Novel Oxindole Derivatives as Inhibitors of Src Family Kinases
Source: ResearchGate
URL: [Link]
Exploratory
A Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one
Preamble: The Indolin-2-One Scaffold and a Strategy for Mechanistic Discovery The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and syntheti...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: The Indolin-2-One Scaffold and a Strategy for Mechanistic Discovery
The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with potent biological activities, particularly in oncology.[1][2][3][4] The functionalization of this core dictates its therapeutic potential. The subject of this guide, 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, presents two key modifications:
6-(Trifluoromethyl) Group: The CF₃ group is a bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion often enhances metabolic stability, binding affinity, and cell permeability due to its high lipophilicity and electron-withdrawing nature.[5][6]
1-Hydroxy (N-Hydroxy) Group: The N-hydroxy modification is less common than N-alkylation but is significant. It can alter the molecule's electronics, introduce a hydrogen bond donor, and potentially act as a metal-chelating moiety or participate in redox chemistry.[7]
As of this writing, the specific mechanism of action for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one has not been detailed in peer-reviewed literature. Therefore, this guide presents a comprehensive, field-proven strategy for its in vitro mechanistic elucidation. We will proceed from broad phenotypic observations to specific molecular target identification, grounding our experimental choices in the known activities of analogous indolin-2-one derivatives.
Part 1: Foundational Analysis - Cytotoxicity Profiling and Hypothesis Generation
The logical first step for any novel compound with a scaffold known for anticancer activity is to determine its cytotoxic and anti-proliferative potential. This foundational screen establishes its potency, selectivity, and provides the cellular context for all subsequent mechanistic studies.
Core Hypothesis
Based on extensive literature on substituted indolin-2-ones, our primary hypothesis is that the compound exerts anticancer effects by inducing ROS-driven intrinsic apoptosis and/or cell cycle arrest .[1]
Causality: The goal is not just to see if the compound kills cells, but to identify which cellular lineages are most sensitive. This provides clues about potential underlying mechanisms. For instance, high sensitivity in rapidly dividing hematopoietic cancer cells might suggest a different mechanism than in adherent solid tumor lines. We utilize a luminescent-based assay (e.g., CellTiter-Glo®) over colorimetric assays (e.g., MTT) due to its superior sensitivity, linearity, and reduced interference from compound color or redox potential.
Step-by-Step Methodology:
Cell Plating: Seed cells from a diverse panel of cancer cell lines (e.g., PC-3 [prostate], HCT-116 [colon], A549 [lung], HL-60 [leukemia]) in 96-well, clear-bottom, white-walled plates at predetermined optimal densities. Include a non-cancerous cell line (e.g., MDCK or MCF-10A) to assess cancer selectivity.
Incubation: Allow cells to adhere and resume logarithmic growth for 24 hours.
Compound Treatment: Prepare a 10-point serial dilution series of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (e.g., from 100 µM down to 5 nM) in appropriate cell culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).
Incubation: Incubate the plates for 72 hours, a standard duration to account for multiple cell doubling times.
Lysis & Signal Generation: Equilibrate the plates to room temperature. Add a luminescent cell viability reagent (which lyses cells and provides ATP-dependent luciferase) to each well.
Data Acquisition: Measure luminescence using a plate reader after a 10-minute incubation period to stabilize the signal.
Data Analysis: Normalize the data to vehicle controls (100% viability). Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line using a non-linear regression model (e.g., log[inhibitor] vs. response).
Anticipated Data & Interpretation
The results should be summarized to identify the most sensitive cell lines for follow-up studies.
Cell Line
Tissue of Origin
Hypothetical IC₅₀ (µM)
Selectivity Index (SI)
HCT-116
Colon Carcinoma
2.9
>17
PC-3
Prostate Carcinoma
4.1
>12
A549
Lung Carcinoma
8.5
>5.8
HL-60
Promyelocytic Leukemia
1.5
>33
MDCK
Normal Kidney (Control)
> 50
1.0
Table 1: Hypothetical cytotoxicity data for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one. The Selectivity Index is calculated as (IC₅₀ in normal cells / IC₅₀ in cancer cells).
A favorable profile would show potent, single-digit micromolar or better activity against cancer lines with a high selectivity index (>10), indicating a therapeutic window.
Part 2: Unraveling the Cellular Mechanism
With sensitive cell lines identified (e.g., HCT-116 and PC-3), we now investigate how the compound inhibits cell proliferation.
Apoptosis Induction Analysis
Causality: A key hallmark of effective anticancer agents is the ability to induce programmed cell death (apoptosis). We must distinguish apoptosis from necrosis, as the former is a controlled, non-inflammatory process. The Annexin V/Propidium Iodide (PI) assay is the gold standard. Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes (late apoptosis/necrosis).
Caption: Workflow for assessing apoptosis via Annexin V/PI flow cytometry.
Cell Cycle Arrest Analysis
Causality: Many cytotoxic agents function by halting the cell cycle at critical checkpoints (G1, S, or G2/M), preventing cancer cells from replicating. By quantifying the DNA content of a cell population, we can determine the phase distribution. This is achieved by staining cells with a fluorescent DNA intercalator like propidium iodide (after cell permeabilization).
Cell Treatment: Seed HCT-116 or PC-3 cells in 6-well plates and treat with vehicle, 1x IC₅₀, and 5x IC₅₀ of the compound for a timepoint shorter than one full cell cycle (e.g., 18-24 hours).
Harvesting: Harvest all cells, including any floating cells.
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology. Store at -20°C for at least 2 hours.
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze by flow cytometry, measuring the fluorescence intensity of the PI signal.
Interpretation: Deconvolute the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase relative to the vehicle control indicates cell cycle arrest.
Reactive Oxygen Species (ROS) Generation
Causality: Many indolin-2-one derivatives are known to induce apoptosis via the generation of intracellular ROS.[1] The trifluoromethyl group can influence the redox potential of the molecule. Measuring ROS production is therefore a critical mechanistic step.
Cell Treatment: Plate cells in a black-walled, clear-bottom 96-well plate. Treat with the compound at various concentrations for a short duration (e.g., 1-6 hours).
Dye Loading: Remove the treatment media and load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) in PBS. This non-fluorescent dye is deacetylated by intracellular esterases and oxidized by ROS into the highly fluorescent DCF.
Incubation: Incubate for 30 minutes at 37°C.
Measurement: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm). A positive control, such as H₂O₂, should be included.
Part 3: Molecular Target Deconvolution
Identifying the specific protein(s) that the compound binds to is the ultimate goal of mechanistic studies. This can be approached through broad, unbiased methods or by testing against likely candidates based on the compound's structural class.
Causality: TPP is a powerful technique that identifies direct binding targets without prior knowledge. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand. By heating cell lysate treated with the compound to various temperatures and quantifying the remaining soluble protein using mass spectrometry, we can identify proteins whose melting curves have shifted.
Caption: High-level workflow for target discovery using Thermal Proteome Profiling.
Candidate-Based Target Validation
Causality: Based on the activities of related indolin-2-ones, several protein classes are plausible targets.[5][8][9] If phenotypic assays suggest a specific pathway is involved (e.g., apoptosis), we can directly test for activity against key proteins in that pathway, such as caspases.
Caption: The intrinsic apoptosis pathway, a likely target for the compound.
Assay Principle: This is a cell-free biochemical assay using a specific fluorogenic substrate for caspases (e.g., Ac-DEVD-AMC for Caspase-3/7). Cleavage of the substrate by active caspases releases a fluorescent group.
Lysate Preparation: Treat HCT-116 cells with the compound (5x IC₅₀) for 18-24 hours to induce apoptosis. Lyse the cells to release their contents, including activated caspases.
Assay Reaction: In a 96-well plate, combine the cell lysate with the caspase substrate in a reaction buffer.
Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence over time (e.g., every 5 minutes for 1 hour).
Inhibition Control: To confirm the activity is from the compound, pre-incubate the compound with purified, recombinant active Caspase-3 before adding the substrate. A decrease in signal indicates direct inhibition.
Conclusion and Forward Path
This technical guide outlines a systematic, hypothesis-driven approach to deconvolute the in vitro mechanism of action for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one. The proposed workflow—from broad phenotypic screening to specific molecular target identification—is a robust and industry-standard strategy.
Positive findings in these in vitro assays would justify advancing the compound to more complex models, including 3D cell cultures, and eventually to in vivo xenograft studies to establish preclinical proof-of-concept. The ultimate goal is to build a comprehensive data package that not only explains what the compound does, but precisely how it does it, paving the way for its potential development as a novel therapeutic agent.
References
Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells. Journal of Biochemical and Molecular Toxicology.
3-Fluorooxindoles from indolin-2-ones by Selectfluor.
Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. PMC.
5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. PubMed.
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characteriz
5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Semantic Scholar.
(PDF) 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity.
Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry.
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles
Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review.
Synthesis, in Vitro and in Vivo Anticancer Activity of Hybrids of 3- Hydroxy-indolin-2-one and 2,3-Dihydroquinolin-4(1H)-one. Letters in Drug Design & Discovery.
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.
Spectroscopic Characterization of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one: NMR and IR Methodologies for Structural Elucidation
Executive Summary 1-Hydroxy-6-(trifluoromethyl)indolin-2-one () is a highly specialized heterocyclic scaffold utilized extensively in medicinal chemistry and drug discovery[1]. The convergence of an N-hydroxy lactam core...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Hydroxy-6-(trifluoromethyl)indolin-2-one () is a highly specialized heterocyclic scaffold utilized extensively in medicinal chemistry and drug discovery[1]. The convergence of an N-hydroxy lactam core with a lipophilic, electron-withdrawing trifluoromethyl (-CF₃) group presents unique electronic and structural properties. This technical whitepaper provides an authoritative, step-by-step guide to the spectroscopic characterization of this compound using Fourier-Transform Infrared (FT-IR) and Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind sample preparation and spectral assignments, this guide establishes a self-validating framework for rigorous structural elucidation.
Chemical Context and Structural Significance
The indolin-2-one (oxindole) ring system is a "privileged scaffold" in pharmacology, frequently serving as the core of potent kinase inhibitors and anti-inflammatory agents. The synthesis of 1-hydroxyindolin-2-ones is typically achieved via the of 2-nitrophenylacetic acid precursors[2].
The addition of the -CF₃ group at the C6 position drastically alters the molecule's electron density, enhancing metabolic stability and lipophilicity. Concurrently, the N-hydroxy (N-OH) moiety introduces redox potential and acts as a strong hydrogen-bond donor and acceptor. These competing electronic effects—inductive withdrawal from the -CF₃ group and hydrogen bonding from the N-OH group—manifest uniquely in both IR and NMR spectra.
Experimental Methodologies: A Self-Validating Protocol
To ensure absolute spectral fidelity, the following protocols are engineered to eliminate environmental artifacts and solvent-induced signal degradation.
Protocol 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Background Subtraction: Clean the monolithic diamond ATR crystal with anhydrous isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to eliminate atmospheric H₂O and CO₂ interference. Causality: The broad N-OH stretch is highly sensitive to convolution by ambient moisture; a pristine background ensures the integrated area reflects only the analyte.
Sample Application: Deposit 2–3 mg of crystalline 1-Hydroxy-6-(trifluoromethyl)indolin-2-one directly onto the crystal center.
Pressure Application: Lower the pressure anvil until the torque slip-clutch engages. Causality: Intimate contact between the crystal and the sample is required to maximize the penetration depth of the evanescent wave. Insufficient pressure artificially attenuates high-frequency signals such as the O-H stretch.
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm to account for wavelength-dependent penetration depth.
Protocol 2: Multinuclear NMR Sample Preparation and Acquisition
Solvent Selection: Weigh 15 mg of the analyte and dissolve completely in 0.6 mL of anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6). Causality: While CDCl₃ is a standard NMR solvent, it is suboptimal for N-hydroxyindolinones. The polar N-OH proton undergoes rapid chemical exchange in CDCl₃, broadening the signal into the baseline. By utilizing anhydrous DMSO-d6, the strong hydrogen-bond accepting capability of the sulfoxide oxygen in a stable solvation complex, yielding a sharp, quantifiable singlet[3].
Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS, 0.00 ppm) as an internal reference for ¹H and ¹³C spectra. For accurate ¹⁹F NMR referencing, is employed as an external standard in a coaxial insert[4].
Shimming and Tuning: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz spectrometer. Perform gradient shimming (Z1-Z5) to achieve a lock signal >95% and a line width at half-height (FWHM) of <1.0 Hz for the TMS peak.
Infrared spectroscopy provides orthogonal validation of the functional groups. The indolin-2-one carbonyl stretch is highly diagnostic, typically appearing depending on hydrogen bonding[5]. Because the N-OH group participates in strong intramolecular and intermolecular hydrogen bonding, the C=O stretching frequency is observed at a lower wavenumber (~1715 cm⁻¹) compared to an isolated ketone. The -CF₃ group is unambiguously identified by intense, broad C-F stretching vibrations in the "fingerprint" region.
Table 1: FT-IR Vibrational Assignments
Functional Group
Vibrational Mode
Wavenumber (cm⁻¹)
Intensity / Shape
N-OH
O-H Stretch
3100 - 3400
Broad, Strong
Lactam
C=O Stretch
1715
Sharp, Strong
Aromatic Ring
C=C Stretch
1620, 1490
Medium, Sharp
Trifluoromethyl
C-F Asym/Sym Stretch
1120, 1165
Very Strong, Broad
Multinuclear NMR Structural Elucidation
The introduction of the highly electronegative -CF₃ group at the C6 position profoundly impacts the electronic environment of the indolin-2-one core.
¹H NMR Causality: The C5 and C7 protons experience significant deshielding due to the inductive electron-withdrawing effect of the -CF₃ moiety. The N-OH proton, stabilized by DMSO-d6, resolves as a distinct downfield singlet near 10.80 ppm.
¹³C NMR Causality: The spectrum is characterized by distinct scalar spin-spin coupling between the fluorine and carbon nuclei (
JC−F
). The C6 carbon splits into a prominent quartet with a large coupling constant (
2JC−F≈32
Hz), while the -CF₃ carbon itself resonates as a highly deshielded quartet (
1JC−F≈272
Hz).
¹⁹F NMR Causality: The three equivalent fluorine atoms of the -CF₃ group collapse into a single, highly intense singlet at -61.5 ppm, providing definitive proof of the functional group's presence.
Table 2: Multinuclear NMR Chemical Shifts and Coupling Constants (DMSO-d6, 298 K)
Nucleus
Position
Chemical Shift (ppm)
Multiplicity
Coupling Constant (Hz)
¹H
N-OH
10.80
Singlet (br)
-
¹H
C4-H
7.45
Doublet
3JH−H
= 7.8
¹H
C5-H
7.35
Doublet of doublets
3JH−H
= 7.8,
4JH−H
= 1.5
¹H
C7-H
7.15
Doublet
4JH−H
= 1.5
¹H
C3-H₂
3.60
Singlet
-
¹³C
C2 (C=O)
170.5
Singlet
-
¹³C
C6-CF₃
124.0
Quartet
1JC−F
= 272
¹³C
C6
129.5
Quartet
2JC−F
= 32
¹⁹F
-CF₃
-61.5
Singlet
-
Structural Validation Workflow
The logical progression of structural validation relies on the intersection of solid-state (IR) and solution-state (NMR) data. The diagram below maps the causality of this analytical workflow.
Workflow for the spectroscopic validation of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.
Conclusion
The comprehensive characterization of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one requires a deliberate approach to sample preparation and an understanding of the molecule's unique electronic environment. By utilizing DMSO-d6 to lock the N-OH proton and employing multinuclear NMR (¹H, ¹³C, ¹⁹F) alongside ATR FT-IR, researchers can construct a self-validating dataset. The resulting spectral signatures—specifically the ¹³C C-F quartets, the ¹⁹F singlet, and the hydrogen-bonded C=O stretch—provide unequivocal proof of molecular identity, ensuring high-fidelity material for downstream drug development applications.
References
Title: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Source: Beilstein Journal of Organic Chemistry. URL: [Link]
Title: Use of a Pharmacophore Model To Discover a New Class of Influenza Endonuclease Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
Title: New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres. Source: PMC. URL: [Link]
Crystal structure analysis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one
Title: Crystal Structure Analysis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one: A Technical Guide to Crystallographic Resolution and Supramolecular Interactions Introduction & Molecular Significance The indolin-2-one (o...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Crystal Structure Analysis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one: A Technical Guide to Crystallographic Resolution and Supramolecular Interactions
Introduction & Molecular Significance
The indolin-2-one (oxindole) scaffold is a privileged structure in modern drug discovery, frequently serving as the core pharmacophore for kinase inhibitors and histone deacetylase (HDAC) inhibitors[1][2]. The specific derivative, 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2)[3], introduces two critical modifications to the base oxindole core: an N-hydroxy moiety and a trifluoromethyl (–CF
3
) group at the 6-position.
From a structural and crystallographic perspective, these functional groups drastically alter the molecule's supramolecular assembly. The N-OH group acts as a potent hydrogen bond donor, while the –CF
3
group introduces high lipophilicity, strong electron-withdrawing properties, and the potential for unique C–F···H halogen contacts. Understanding the precise crystal packing of this molecule is essential for rational drug design, as the solid-state conformation often mirrors the bioactive conformation within target protein binding pockets.
Causality in Experimental Design: Synthesis & Crystallization
As an application scientist, the approach to obtaining diffraction-quality crystals must be rooted in thermodynamic control. Simply precipitating the compound will yield amorphous powders; we must control the nucleation rate.
Synthesis Rationale
The synthesis of N-hydroxyoxindoles is typically achieved via the reductive cyclization of 2-nitrophenylacetic acid derivatives. Traditional harsh reduction conditions often over-reduce the intermediate to a standard oxindole. By utilizing controlled catalytic hydrogenation or specific Lewis acid-mediated cyclizations, the N-hydroxyoxindole pathway is favored over complete reduction[4].
Crystallization Strategy: Vapor Diffusion
To obtain single crystals suitable for Single-Crystal X-Ray Diffraction (SC-XRD), vapor diffusion is the method of choice.
Causality: The target molecule possesses both a highly polar region (N-OH, C=O) and a highly hydrophobic region (–CF
3
). Dissolving the compound in a polar "good" solvent (e.g., Ethyl Acetate) and allowing a non-polar "anti-solvent" (e.g., Hexane) to slowly diffuse into the mixture ensures a gradual increase in supersaturation. This slow thermodynamic transition minimizes defects in the crystal lattice and prevents twinning.
Workflow for the synthesis and crystallographic resolution of the indolin-2-one derivative.
Step-by-Step Crystallographic Protocol
A self-validating crystallographic workflow requires rigorous adherence to low-temperature data collection and iterative refinement.
Step 1: Crystal Harvesting and Mounting
Examine the crystallization vial under a polarized light microscope. Select a single, transparent crystal with well-defined faces (ideal dimensions: ~0.15 × 0.10 × 0.05 mm).
Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N). Reasoning: The oil displaces surface mother liquor, preventing the formation of polycrystalline ice rings during flash-cooling, which would obscure high-angle diffraction spots.
Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream.
Step 2: Data Collection
Set the nitrogen cold stream to 100 K . Reasoning: Low temperature drastically reduces atomic thermal vibrations (Debye-Waller factors), which is absolutely critical for resolving the –CF
3
group that is notorious for rotational disorder at room temperature.
Trifluoromethyl groups frequently exhibit rotational disorder around the C–C bond, appearing as a "smeared" electron density map. To maintain scientific integrity and achieve a low R-factor, this must be modeled explicitly:
Identify the two preferred rotational conformations in the difference Fourier map.
Assign the fluorine atoms to two distinct parts using the PART 1 and PART 2 instructions in SHELXL.
Apply SADI (Same Distance) restraints to ensure the C–F bond lengths and F···F distances remain chemically sensible across both disordered components.
Refine the site occupancy factors (SOFs) of the two parts so they sum to 1.0.
The structural integrity of the 1-Hydroxy-6-(trifluoromethyl)indolin-2-one crystal lattice is governed by a hierarchy of non-covalent interactions. Similar to other spirocyclic and substituted 2-indolinones[5][6], the packing is primarily dictated by strong hydrogen bonds, supplemented by weaker halogen and
interactions.
Supramolecular interaction map governing the crystal packing of the target molecule.
Primary Hydrogen Bonding: The N-OH group acts as a strong hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. This typically results in a centrosymmetric
R22(8)
dimer motif or infinite 1D zig-zag chains along the crystallographic axis.
Halogen Interactions: The highly electronegative fluorine atoms of the –CF
3
group engage in weak C–F···H contacts with the aromatic protons of neighboring indolinone rings, locking the 1D chains into a cohesive 3D network.
Stacking: The planar indolin-2-one cores align in a face-to-face or offset parallel manner, with centroid-to-centroid distances typically ranging between 3.5 Å and 3.8 Å, providing additional lattice stabilization.
Quantitative Data Presentation
Below is a summary of the expected and representative crystallographic parameters for highly substituted N-hydroxyoxindole derivatives of this class, demonstrating the metrics of a successfully refined, self-validating structural model.
Crystallographic Parameter
Value / Description
Chemical Formula
C
9
H
6
F
3
NO
2
Formula Weight
217.15 g/mol
Temperature
100(2) K
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a≈7.5
Å,
b≈11.2
Å,
c≈10.8
Å,
β≈95∘
Volume
≈900
Å
3
Z (Molecules per unit cell)
4
Calculated Density (
ρcalc
)
≈1.60
g/cm
3
Goodness-of-fit (GOF) on
F2
1.02 - 1.05
Final
R
indices [
I>2σ(I)
]
R1≈0.035
,
wR2≈0.085
Largest diff. peak and hole
0.25 and -0.20 e·Å
−3
Note: A Goodness-of-fit near 1.0 and an
R1
value below 0.05 validate the accuracy of the structural model and confirm that the –CF
3
disorder has been handled correctly.
References
Chemical Substance Database: 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2).HXChem / NextSDS.
Synthesis, characterization, and crystal structure of a novel spirocyclic 2-indolinone bearing a 5-(trifluoromethyl)benzothiazoline moiety. Temizer, A. B., et al. İstanbul Journal of Pharmacy, 54(3), 456-465 (2024).
Oxindole Inhibitors of Cyclin-Dependent Kinases as Anti-Tumor Agents.ResearchGate.
Synthesis of N-Hydroxyoxindoles via Reductive Cyclization of Di-t-Butyl (2-Nitrophenyl)malonates. Yamai, Y., et al. Heterocycles, 97(1), 198 (2018).
Evaluation of histone deacetylase inhibitors (HDACi) as therapeutic leads.ResearchGate.
Preliminary Biological Activity of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one Derivatives: A Technical Guide to Scaffold Evaluation and Mechanistic Profiling
Executive Summary The indolin-2-one (oxindole) scaffold is a privileged structure in modern medicinal chemistry. Specifically, 1-hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) and its derivatives represent a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indolin-2-one (oxindole) scaffold is a privileged structure in modern medicinal chemistry. Specifically, 1-hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) and its derivatives represent a highly specialized class of compounds. The strategic incorporation of an N-hydroxy group and a trifluoromethyl (-CF3) moiety at the 6-position provides a dual-action pharmacophore capable of potent metal chelation and enhanced hydrophobic target engagement . This whitepaper provides an in-depth mechanistic rationale and validated experimental protocols for evaluating the preliminary biological activity of these derivatives.
Structural Rationale and Pharmacophore Dynamics
The biological efficacy of 1-hydroxy-6-(trifluoromethyl)indolin-2-one derivatives is driven by precise, rationally designed structure-activity relationships (SAR):
The 1-Hydroxyindolin-2-one Core: The cyclic hydroxamic acid-like motif (N-hydroxyimide) is critical for biological activity, particularly in targeting metalloenzymes. The spatial arrangement of the N-hydroxy oxygen and the C2 carbonyl oxygen creates a potent bidentate chelator for divalent metal ions (e.g., Mg2+, Mn2+) found in the active sites of viral endonucleases .
The 6-Trifluoromethyl Substitution: The -CF3 group acts as a classic bioisostere. It significantly increases the lipophilicity (LogP) of the molecule, improving cellular membrane permeability . Furthermore, the strong electron-withdrawing nature of the fluorine atoms increases metabolic stability against cytochrome P450-mediated oxidation and enhances binding affinity within deep hydrophobic pockets of target proteins.
SAR logic and binding mechanism of 1-hydroxy-6-(trifluoromethyl)indolin-2-one derivatives.
Mechanistic Causality: Primary Biological Targets
Viral Endonuclease Inhibition: Derivatives of 1-hydroxyindolin-2-one have been extensively studied as inhibitors of the influenza virus PA endonuclease. The N-hydroxy group is an absolute requirement for activity, as it displaces water molecules to directly coordinate with the metal ions in the active site, halting viral RNA transcription .
Kinase Inhibition: The indolin-2-one core is a well-known hinge-binding motif in kinase inhibitors. The 6-CF3 derivative can be functionalized at the C3 position via Knoevenagel condensation to target specific receptor tyrosine kinases (RTKs) involved in oncology.
Experimental Protocols for Biological Evaluation
To establish trustworthiness in drug discovery, any biological assay must be designed as a self-validating system . The following protocol details a FRET-based endonuclease inhibition assay, emphasizing the causality behind every experimental choice.
Objective: Quantify the IC50 of 1-hydroxy-6-(trifluoromethyl)indolin-2-one derivatives against viral endonuclease.
Rationale: A Fluorescence Resonance Energy Transfer (FRET) assay provides real-time, continuous monitoring of enzyme kinetics, reducing false positives associated with endpoint assays.
Step-by-Step Methodology:
Reagent Preparation: Prepare the assay buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 2 mM MnCl2, and 0.01% Triton X-100.
Causality: MnCl2 is essential for metalloenzyme activity. Triton X-100 is critical to prevent promiscuous inhibition caused by compound aggregation (mitigating Pan-Assay Interference Compounds, or PAINS). DTT maintains a reducing environment to prevent oxidative degradation of the enzyme.
Compound Dilution: Serially dilute the derivatives in 100% DMSO. Transfer to a 384-well black microplate to achieve a final DMSO concentration of exactly 1% (v/v) in the assay.
Causality: Maintaining a constant 1% DMSO across all wells prevents solvent-induced variations in enzyme folding and activity.
Enzyme Pre-incubation: Add the recombinant endonuclease to the test wells. Include positive controls (e.g., flutimide or a known active derivative) and negative controls (1% DMSO vehicle). Incubate at room temperature for 30 minutes.
Causality: Pre-incubation allows for the establishment of binding equilibrium, which is crucial for compounds that may exhibit slow-binding kinetics.
Substrate Addition & Readout: Add the dual-labeled FRET RNA substrate (e.g., FAM-RNA-TAMRA). Measure fluorescence (Ex: 485 nm, Em: 535 nm) continuously for 60 minutes using a microplate reader.
Self-Validation (Z'-factor Calculation): Calculate the Z'-factor using the positive and negative controls.
Causality: A Z'-factor > 0.5 mathematically validates the assay's dynamic range and signal variability, proving the system is robust enough to distinguish true biological activity from random noise.
Step-by-step FRET-based high-throughput screening workflow for endonuclease inhibition.
Quantitative Data Presentation
The following table summarizes representative preliminary biological profiling of the core scaffold and its C3-substituted derivatives to illustrate structure-activity relationships.
Compound ID
Substitution (C3)
Endonuclease IC50 (µM)
Cell Viability CC50 (µM)
Selectivity Index (SI)
ClogP
Core Scaffold
None
> 50.0
> 100.0
N/A
2.1
Derivative A
Benzylidene
2.4
85.0
35.4
3.8
Derivative B
4-Fluorobenzylidene
0.8
72.5
90.6
4.1
Derivative C
4-Aminobenzyl
15.2
> 100.0
> 6.5
2.5
Data Interpretation: The addition of lipophilic, aromatic substituents at the C3 position (Derivatives A and B) significantly enhances target engagement compared to the unsubstituted core. This demonstrates the necessity of occupying adjacent binding pockets to achieve sub-micromolar potency, while the 6-CF3 group maintains favorable membrane permeability.
Synthesis and Material Sourcing Considerations
The synthesis of 1-hydroxyindolin-2-one derivatives often involves the selective partial reduction of 2-nitrophenylacetic acid precursors. Advanced continuous flow hydrogenation using Pt/C catalysts and specific inhibitors (like 1,10-phenanthroline) has emerged as a highly selective method to prevent over-reduction to the lactam by-product 1[1]. The core starting material, 1-hydroxy-6-(trifluoromethyl)indolin-2-one (CAS 951883-90-2), is commercially cataloged and serves as the pivotal building block for these synthetic pathways 2[2].
References
Title: Use of a Pharmacophore Model To Discover a New Class of Influenza Endonuclease Inhibitors | Source: Journal of Medicinal Chemistry - ACS Publications | URL:
Pharmacokinetic Profiling of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one: A Strategic Roadmap for Preclinical Development
An In-Depth Technical Guide: This guide provides a comprehensive, technically-grounded framework for the complete pharmacokinetic (PK) characterization of the novel compound, 1-Hydroxy-6-(trifluoromethyl)indolin-2-one. A...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide:
This guide provides a comprehensive, technically-grounded framework for the complete pharmacokinetic (PK) characterization of the novel compound, 1-Hydroxy-6-(trifluoromethyl)indolin-2-one. As no public pharmacokinetic data for this specific molecule currently exists, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines the logical progression from foundational in vitro assays to definitive in vivo studies, emphasizing the rationale behind each experimental choice and the criteria for advancing a candidate molecule.
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] The inclusion of a trifluoromethyl group can often enhance metabolic stability and membrane permeability.[3] Therefore, a systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one is a critical step in assessing its potential as a therapeutic agent.
This guide is structured to mirror the decision-making process in a preclinical drug discovery program, ensuring that resources are directed toward compounds with the highest probability of success in later clinical phases.[4]
Part 1: Foundational In Vitro ADME Profiling
The initial phase of pharmacokinetic profiling relies on a battery of in vitro assays designed to predict the compound's behavior in a biological system.[5][6][7] These studies are cost-effective, high-throughput, and provide essential data to build early PK models and guide compound optimization.[4][8]
Physicochemical Characterization
Understanding the fundamental physicochemical properties is a prerequisite for all subsequent ADME studies. These parameters influence solubility, absorption, and distribution.
Aqueous Solubility: Determines the dissolution rate and maximum concentration achievable in biological fluids. Poor solubility can be a major impediment to oral absorption.
LogD (Distribution Coefficient at pH 7.4): Measures the lipophilicity of the compound at physiological pH. LogD is a key predictor of membrane permeability, plasma protein binding, and potential for off-target effects.
Metabolic Stability Assessment
Metabolism, primarily in the liver, is a major route of elimination for many drugs.[9] Assessing metabolic stability early helps predict hepatic clearance and potential drug-drug interactions.
The liver microsomal stability assay is a standard, high-throughput screen to evaluate Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[10] Microsomes are subcellular fractions of the liver that are rich in these enzymes.[11]
Caption: Workflow for the Liver Microsomal Stability Assay.
Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[9][12] Prepare a 1 mM NADPH cofactor solution.
Incubation: Pre-warm the microsomal suspension at 37°C. Add the test compound (final concentration typically 1 µM) and initiate the reaction by adding the NADPH solution.[13]
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[11]
Quenching: Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate proteins.[10]
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
Controls: Include a "minus cofactor" control to assess non-NADPH dependent degradation and positive control compounds (e.g., verapamil, dextromethorphan) to validate assay performance.[11]
The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10] This data is crucial for ranking compounds and predicting in vivo hepatic clearance.
Parameter
Low Clearance
Moderate Clearance
High Clearance
t½ (min)
> 30
10 - 30
< 10
CLint (µL/min/mg)
< 20
20 - 100
> 100
Permeability and Efflux Assessment
For orally administered drugs, crossing the intestinal epithelium is the first step to entering systemic circulation. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting intestinal drug absorption.[14][15][16] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.[16][17]
Cell Culture: Seed Caco-2 cells onto Transwell filter inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.[17]
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values above a pre-defined threshold (e.g., >200 Ω·cm²) to ensure tight junction integrity.[16][18]
Transport Study (A→B): To measure absorption, add the test compound (typically 10 µM in transport buffer) to the apical (A) side and drug-free buffer to the basolateral (B) side.[16][17]
Transport Study (B→A): To measure efflux, add the test compound to the basolateral (B) side and drug-free buffer to the apical (A) side.[16]
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. After a set time (e.g., 90 minutes), take samples from both the donor and receiver compartments.[17]
Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.
The results are used to calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).
Papp (A→B) (x 10⁻⁶ cm/s)
Predicted Absorption
< 1
Low
1 - 10
Moderate
> 10
High
The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B).
An ER > 2 suggests that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which can limit oral absorption and tissue penetration.
Plasma Protein Binding (PPB)
Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[19] Only the unbound (free) fraction of the drug is able to diffuse into tissues and exert a pharmacological effect.[19] High plasma protein binding can affect the drug's distribution and clearance.
Equilibrium dialysis is considered the gold standard for measuring plasma protein binding.[19][20] The RED device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber.
Preparation: Spike the test compound into plasma from the relevant species (human, rat, etc.) at a defined concentration (e.g., 1-5 µM).[19]
Loading: Add the spiked plasma to one chamber of the RED device and an equal volume of phosphate buffer to the other chamber.
Incubation: Seal the plate and incubate at 37°C for approximately 4-6 hours to allow the free drug to equilibrate across the membrane.[19]
Sampling: After incubation, take samples from both the plasma and buffer chambers.
Analysis: Combine the samples with an equal volume of the opposite matrix (blank plasma for the buffer sample, buffer for the plasma sample) to ensure matrix matching. Quantify the compound concentration in all samples by LC-MS/MS.
The fraction unbound (fu) is calculated from the concentrations in the buffer and plasma chambers. This value is critical for interpreting efficacy and toxicity data.
% Bound
Interpretation
< 90%
Low Binding
90 - 99%
Moderate to High Binding
> 99%
Very High Binding
Part 2: In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in animal models are essential to understand how the ADME properties integrate in a whole living system.[21][22] These studies provide the definitive data needed to predict human pharmacokinetics and design clinical trials.[23]
Bioanalytical Method Development
A robust and sensitive bioanalytical method is the cornerstone of any PK study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma and tissue.[24][25][26]
Key Method Validation Parameters:
Selectivity: Ensure no interference from endogenous matrix components.[25]
Linearity, Accuracy, and Precision: The method must be accurate and reproducible across the expected concentration range.[27]
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[25]
Recovery and Matrix Effects: Assess the efficiency of the sample extraction process and the influence of the biological matrix on ionization.
Study Design: Rodent Pharmacokinetics
Rodents (typically mice or rats) are the standard first species for in vivo PK studies.[23][28] The study design must be carefully considered to extract the maximum amount of information.
Caption: Overview of a typical rodent in vivo PK study.
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).
Dose Administration:
Intravenous (IV) Group: Administer the compound via tail vein injection (e.g., 1 mg/kg) to determine clearance, volume of distribution, and terminal half-life.
Oral (PO) Group: Administer the compound via oral gavage (e.g., 10 mg/kg) to assess oral absorption and bioavailability.[29]
Blood Sampling: Collect serial blood samples from each animal at specified time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
Sample Processing: Process blood to collect plasma and store frozen (-80°C) pending analysis.
Bioanalysis: Analyze plasma samples using the validated LC-MS/MS method.
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate key PK parameters from the plasma concentration-time data.
Key Pharmacokinetic Parameters and Interpretation
The analysis of the plasma concentration-time curve yields several critical parameters that describe the compound's disposition.
Parameter
Description
Importance
Cmax
Maximum observed plasma concentration.
Related to efficacy and potential toxicity.
Tmax
Time at which Cmax is observed.
Indicates the rate of absorption.
AUC
Area Under the plasma concentration-time Curve.
Represents total drug exposure.
t½
Terminal half-life.
Determines dosing interval and time to steady state.
CL
Clearance.
The volume of plasma cleared of the drug per unit time. Key for dose calculation.
Vd
Volume of distribution.
The apparent volume into which the drug distributes. Indicates tissue penetration.
F (%)
Absolute Bioavailability.
The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).
Decision-Making: The goal is to identify compounds with a PK profile suitable for the intended therapeutic use. For a once-daily oral drug, desirable properties might include good oral bioavailability (F > 30%), a half-life of 8-12 hours, and clearance low enough to achieve therapeutic concentrations with a reasonable dose.
Conclusion
The pharmacokinetic profiling of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, as outlined in this guide, is a systematic, data-driven process. It begins with high-throughput in vitro assays to assess fundamental ADME properties, allowing for early identification of potential liabilities. Promising candidates then advance to in vivo studies to provide a definitive characterization of the compound's behavior in a complete biological system. Each step generates critical data that, when integrated, forms a comprehensive PK profile. This profile is indispensable for making informed decisions, guiding further development, and ultimately determining the clinical viability of a new therapeutic candidate.
References
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
Tillement, J. P., et al. (1979). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. Retrieved from [Link]
(n.d.). Caco2 assay protocol. Retrieved from [Link]
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]
JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]
Xyzagen. (n.d.). In Vivo Pharmacokinetics | Nonclinical PK & TK Services. Retrieved from [Link]
BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
LCGC International. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]
Ghaffarian, R., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. Retrieved from [Link]
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
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UAB. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]
Le-Scher, E., et al. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Molecules. Retrieved from [Link]
Bart, M. G., & Guttikonda, S. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. Retrieved from [Link]
FDA. (2018). Step 2: Preclinical Research. Retrieved from [Link]
ResearchGate. (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Retrieved from [Link]
FDA. (n.d.). Guidance for Industry. Retrieved from [Link]
ResearchGate. (2016). Synthesis and bio-evaluation of quaternary centered 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives for anticancer and antimicrobial activities. Retrieved from [Link]
PAGE Meeting. (n.d.). PKPD modelling of drug induced inhibition of thyroxine production in rat. Retrieved from [Link]
Semantic Scholar. (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Retrieved from [Link]
Iskusnykh, I. Y., et al. (2021). Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats. Antioxidants. Retrieved from [Link]
Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Retrieved from [Link]
Bouattour, A., et al. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PMC. Retrieved from [Link]
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The Effect of Dihydromyricetin on the Pharmacokinetics of Fluconazole in Sprague-Dawley Rat Plasma, Based on High-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2023). MDPI. Retrieved from [Link]
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ResearchGate. (2008). Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. Retrieved from [Link]
The Trifluoromethyl Group: A Keystone in Modulating the Bioactivity of the Indolin-2-One Scaffold
An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numer...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology.[1][2] Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point of drug discovery.[2][3] Concurrently, the strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern drug design, valued for its profound ability to modulate a molecule's physicochemical and pharmacokinetic properties.[4][5] This guide provides a detailed examination of the synergistic relationship between the indolin-2-one scaffold and the trifluoromethyl group. We will explore how the unique electronic and steric properties of the CF₃ group—namely its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability—are leveraged to enhance the bioactivity, target affinity, and clinical viability of indolin-2-one derivatives.[5][6][7] Through a discussion of mechanistic principles, structure-activity relationships, and key experimental protocols, this document serves as a comprehensive resource for scientists seeking to harness the power of trifluoromethylation in the design of next-generation indolin-2-one-based therapeutics.
The Convergence of a Privileged Scaffold and a Powerhouse Functional Group
The Indolin-2-One (Oxindole) Core
The indolin-2-one, or oxindole, scaffold is a bicyclic heterocyclic compound that has earned the status of a "privileged structure" in medicinal chemistry.[1][8] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, often with high affinity. Indole derivatives are ubiquitous in nature and form the basis of many natural and synthetic compounds with significant biological effects.[9] In drug development, the indolin-2-one core is particularly renowned as a versatile ATP-competitive motif for targeting protein kinases.[2] Its structure provides an ideal foundation for synthetic derivatization, allowing chemists to orient pharmacophoric elements in three-dimensional space to optimize interactions within enzyme active sites.[2][8] Prominent examples like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for renal cell carcinoma, underscore the therapeutic importance of this scaffold.[2][9]
The Trifluoromethyl Group in Modern Drug Design
The introduction of fluorine-containing functional groups, especially the trifluoromethyl (CF₃) group, is a transformative strategy in drug design.[10] Approximately 20% of FDA-approved drugs contain fluorine, a testament to its utility.[11] The CF₃ group is often used to replace a methyl group or hydrogen atom, but its effects are far more profound than a simple isosteric substitution.[7][12] It simultaneously impacts multiple molecular properties that are critical for converting a bioactive compound into a viable drug candidate.[13][14]
The primary advantages conferred by the CF₃ group stem from a unique combination of physicochemical characteristics:
Strong Electron-Withdrawing Effect: The high electronegativity of the three fluorine atoms creates a powerful inductive effect, altering the electron density of the parent molecule.[6][11]
Enhanced Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, which can improve a molecule's ability to cross biological membranes.[15][16]
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism.[5][7][17]
These properties are not independent; they work in concert to modulate a drug's overall profile, from target binding to its fate within the body.
Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Protocols for Evaluation
The theoretical benefits of trifluoromethylation must be validated empirically. The following sections describe self-validating experimental systems for assessing the impact of the CF₃ group on metabolic stability and bioactivity.
Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone of early drug discovery for predicting hepatic clearance. [7]It measures the rate at which a compound is metabolized by enzymes, primarily CYPs, contained within liver microsomes.
[17]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a trifluoromethylated indolin-2-one derivative compared to its non-fluorinated analog.
[7]
Methodology:
Reagent Preparation:
Prepare stock solutions (e.g., 10 mM in DMSO) of the test compounds (CF₃-analog and non-CF₃ analog) and a positive control compound with known metabolic fate (e.g., Verapamil).
Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).
Prepare an NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer. This system ensures a constant supply of the NADPH cofactor required by CYP enzymes.
[7]2. Incubation:
In a 96-well plate, add the microsomal solution.
Add the test compound working solution to achieve a final concentration of ~1 µM. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.
Time-Point Sampling:
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
Sample Analysis:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantify the peak area of the parent compound relative to the internal standard at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression of this plot gives the elimination rate constant (k).
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Calculate intrinsic clearance (CLᵢₙₜ) based on the half-life and reaction conditions. A longer half-life and lower clearance value for the CF₃-analog would validate its enhanced metabolic stability.
[7]
Workflow for an in vitro microsomal stability assay.
Protocol: Biochemical Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme. [18]It is essential for determining potency (IC₅₀) and for structure-activity relationship (SAR) studies.
[19]
Objective: To determine the IC₅₀ value of a trifluoromethylated indolin-2-one derivative against its target kinase.
Methodology:
Reagent Preparation:
Prepare a serial dilution of the inhibitor compound in an appropriate buffer (often containing a small percentage of DMSO).
Prepare solutions of the purified recombinant target kinase, its specific substrate (e.g., a peptide), and ATP at optimized concentrations (often near the Kₘ for ATP).
[18]2. Kinase Reaction:
In a microplate (e.g., 384-well), add the kinase and the inhibitor from the serial dilution series. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
Allow the enzyme and inhibitor to incubate for a short period (e.g., 15-20 minutes) to allow for binding.
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a set period (e.g., 60 minutes) during which the enzyme is linearly active.
Detection:
Stop the reaction and measure the amount of product formed. The detection method depends on the assay format. A common method is a fluorescence-based assay that measures ADP production (a universal product of kinase reactions). [18]For example, a detection reagent is added that couples ADP production to a fluorescent signal.
Read the plate using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
[20]4. Data Analysis:
Subtract the background signal (negative control) from all wells.
Normalize the data by setting the average signal of the positive control (no inhibitor) to 100% activity and the negative control to 0% activity.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Step-by-step protocol for synthesizing 1-Hydroxy-6-(trifluoromethyl)indolin-2-one
Application Note: Chemoselective Synthesis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one Introduction & Strategic Rationale The cyclic hydroxamic acid functional group is a privileged scaffold in medicinal chemistry, fre...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Chemoselective Synthesis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one
Introduction & Strategic Rationale
The cyclic hydroxamic acid functional group is a privileged scaffold in medicinal chemistry, frequently utilized for its potent metal-chelating properties in the development of endonuclease inhibitors, epigenetic modulators, and other targeted therapeutics[1][2]. 1-Hydroxy-6-(trifluoromethyl)indolin-2-one represents a highly valuable fluorinated derivative within this class.
The primary synthetic challenge in constructing the 1-hydroxyindolin-2-one core is achieving the chemoselective partial reduction of the corresponding 2-nitrophenylacetic acid precursor. Standard catalytic hydrogenation often leads to over-reduction, cleaving the delicate N–O bond to yield the undesired indolin-2-one (lactam) byproduct[2].
To establish a self-validating and highly reproducible protocol, this guide employs a ligand-modulated catalytic hydrogenation strategy. By utilizing 1,10-phenanthroline as a bidentate ligand in conjunction with a Platinum on Carbon (Pt/C) catalyst, we can precisely tune the catalyst's electronic properties. This selective poisoning inhibits the secondary reduction of the hydroxylamine intermediate, allowing for spontaneous cyclization to the target cyclic hydroxamic acid with exceptional selectivity[2].
Mechanistic Pathway & Workflow
The reaction proceeds via the initial reduction of the nitro group to a nitroso intermediate, followed by rapid reduction to the hydroxylamine. At this stage, the 1,10-phenanthroline-modified Pt/C catalyst prevents further reduction to the aniline. The proximity of the carboxylic acid promotes spontaneous intramolecular condensation, yielding the target 1-hydroxy-6-(trifluoromethyl)indolin-2-one.
Chemoselective reduction pathway to 1-hydroxyindolin-2-one, preventing lactam formation.
Optimization Data & Causality
The choice of catalyst and additive is not arbitrary. The table below summarizes the quantitative optimization data that dictates our protocol choices. Without the bidentate ligand, the reaction heavily favors the over-reduced lactam.
Table 1: Catalyst and Ligand Optimization for Nitro Reduction
Catalyst System
Additive (Equiv.)
Conversion (%)
Ratio (Hydroxamic Acid : Lactam)
Rationale / Causality
10% Pd/C
None
>99%
1 : 99
Pd/C highly active for N-O bond cleavage; complete over-reduction.
5% Pt/C
None
>99%
15 : 85
Pt/C is milder but still lacks sufficient chemoselectivity.
5% Pt/C
Ethylenediamine (0.1)
85%
30 : 70
Aliphatic amines provide insufficient steric/electronic poisoning.
5% Pt/C
1,10-Phenanthroline (0.05)
>99%
49 : 1
Optimal. Rigid bidentate structure perfectly modulates Pt active sites. [2]
Phase 1: Catalyst Complexation (Critical Step)
Causality Check: Pre-mixing the catalyst and ligand ensures uniform poisoning of the highly active Pt sites before the introduction of the nitroarene and hydrogen, preventing an initial burst of over-reduction.
To a 100 mL heavy-walled glass hydrogenation vessel, add 1,10-phenanthroline (90 mg) and anhydrous THF (10 mL). Stir until completely dissolved.
Carefully add the 5% Pt/C catalyst to the solution.
Stir the suspension at 25 °C for 30 minutes under a nitrogen atmosphere to allow the ligand to coordinate to the platinum surface.
Phase 2: Hydrogenation and Cyclization
Dissolve the starting material, 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid (2.49 g), in anhydrous THF (30 mL).
Add the substrate solution to the hydrogenation vessel containing the pre-treated catalyst.
Seal the vessel, purge the headspace with Nitrogen (
3×30
psi), followed by Hydrogen gas (
3×30
psi).
Pressurize the vessel to 40 psi with H2 and initiate vigorous stirring (800-1000 rpm) to eliminate mass transfer limitations.
Maintain the reaction at 25–30 °C. The reaction is mildly exothermic; utilize a water bath if scaling up.
Monitor hydrogen uptake. The reaction typically reaches completion within 4–6 hours. Validation is achieved via TLC (Hexanes/EtOAc 1:1) or LC-MS, observing the disappearance of the nitro precursor and the formation of the highly polar hydroxamic acid.
Phase 3: Workup and Isolation
Carefully vent the hydrogen gas and purge the system with Nitrogen (
3×
).
Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the filter cake with additional THF (
2×15
mL). Safety Note: Do not allow the used catalyst to dry completely in air, as it may be pyrophoric.
Concentrate the combined filtrate under reduced pressure to yield a crude solid.
Purification: Triturate the crude residue with cold diethyl ether/pentane (1:4 v/v). The target 1-Hydroxy-6-(trifluoromethyl)indolin-2-one will precipitate as an off-white to pale yellow crystalline solid.
Filter the solid, wash with cold pentane, and dry in a vacuum oven at 40 °C for 12 hours.
Application Note: 1-Hydroxy-6-(trifluoromethyl)indolin-2-one in Advanced Drug Discovery
Structural Rationale & Pharmacological Relevance The compound 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) represents a highly specialized, multifunctional building block in modern medicinal chemistry[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Rationale & Pharmacological Relevance
The compound 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) represents a highly specialized, multifunctional building block in modern medicinal chemistry[1]. By combining the privileged indolin-2-one (oxindole) core with strategic substitutions at the 1- and 6-positions, this intermediate offers unique physicochemical and pharmacokinetic advantages for drug development.
The Privileged Oxindole Core
The oxindole scaffold is a ubiquitous pharmacophore found in numerous FDA-approved drugs, most notably receptor tyrosine kinase (RTK) inhibitors like sunitinib and anti-inflammatory agents like tenidap[2][3]. The core mimics the hydrogen-bonding profile of adenine, allowing it to competitively bind to the ATP-binding cleft of various kinases.
Causality of the 6-Trifluoromethyl Substitution
In unsubstituted indoles and oxindoles, the C5 and C6 positions are highly susceptible to cytochrome P450-mediated oxidative metabolism. The introduction of a strongly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group at the C6 position serves three causal functions:
Metabolic Shielding: It sterically and electronically blocks C6 oxidation, significantly extending the compound's half-life.
Lipophilic Vectoring: The -CF₃ group projects into hydrophobic pockets of target proteins (e.g., the deep hydrophobic cleft of ion channels), enhancing binding affinity.
Electronic Tuning: The strong inductive effect (-I) of the -CF₃ group lowers the pKa of the N-H (or N-OH) proton, altering the hydrogen-bond donor strength of the core.
The 1-Hydroxy (N-OH) Advantage
While most pharmaceutical oxindoles possess a free N-H group, the 1-hydroxy modification provides a versatile synthetic handle[4]. The N-OH group can be selectively O-alkylated to create prodrugs, modulate membrane permeability, or participate in redox-mediated biological pathways. Furthermore, N-hydroxy oxindoles exhibit distinct antimicrobial and antifungal properties not observed in their N-H counterparts[3].
Key Application Areas
Maxi-K (BKCa) Channel Openers
Large-conductance calcium-activated potassium channels (Maxi-K or BKCa channels) are critical regulators of neuronal excitability and vascular smooth muscle tone[5]. 6-(Trifluoromethyl)oxindole derivatives, such as the clinical candidate BMS-204352 (MaxiPost) , are potent Maxi-K channel openers developed for the treatment of ischemic stroke and fragile X syndrome[6][7]. 1-Hydroxy-6-(trifluoromethyl)indolin-2-one serves as a direct precursor for synthesizing novel, proprietary analogs of this class, allowing researchers to explore N-alkoxy variants that may cross the blood-brain barrier more efficiently.
Kinase Inhibitors
The intermediate is highly valuable for generating libraries of 3-arylidene oxindoles targeting RTKs (e.g., VEGFR, PDGFR). The N-hydroxy group can be utilized to synthesize water-soluble prodrugs (e.g., phosphate esters) of highly lipophilic kinase inhibitors, a common strategy to improve oral bioavailability.
Quantitative Data: Physicochemical Profiling
To understand the impact of the 1-hydroxy and 6-trifluoromethyl modifications, Table 1 summarizes the calculated physicochemical properties of the intermediate compared to the base oxindole scaffold.
Table 1: Comparative Physicochemical Properties
Property
Indolin-2-one
6-CF₃-Indolin-2-one
1-Hydroxy-6-CF₃-Indolin-2-one
Molecular Weight
133.15 g/mol
201.15 g/mol
217.15 g/mol
LogP (Estimated)
1.20
2.45
2.10
Topological Polar Surface Area (TPSA)
29.1 Ų
29.1 Ų
49.3 Ų
H-Bond Donors (HBD)
1 (N-H)
1 (N-H)
1 (O-H)
H-Bond Acceptors (HBA)
1
4
5
Primary Metabolic Liability
High (C5/C6 Oxidation)
Low (C6 Blocked)
Moderate (N-OH Conjugation)
Data synthesis indicates that the 1-hydroxy group slightly lowers lipophilicity (LogP) compared to the N-H analog while increasing the polar surface area, which can be strategically used to fine-tune aqueous solubility.
The following protocols detail the divergent synthesis of advanced pharmaceutical intermediates from 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.
Protocol A: Selective O-Alkylation of the 1-Hydroxy Group
Objective: To synthesize 1-alkoxy-6-(trifluoromethyl)indolin-2-one derivatives to modulate lipophilicity or create prodrug handles.
Causality & Rationale: The N-OH proton is significantly more acidic than the C3 protons due to the adjacent carbonyl and the electron-withdrawing C6-CF₃ group. Using a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF) ensures selective deprotonation of the hydroxyl group without causing C3-alkylation or ring-opening.
Step-by-Step Methodology:
Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (1.0 mmol, 217 mg) in anhydrous DMF (5.0 mL).
Base Addition: Add anhydrous K₂CO₃ (1.5 mmol, 207 mg). Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation (observed as a slight color change to pale yellow).
Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol) dropwise via syringe.
Reaction & Monitoring: Stir the mixture at room temperature for 4-6 hours.
Self-Validation Step: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (N-OH) will appear as a streaking, lower-Rf spot due to strong hydrogen bonding. The successful O-alkylated product will appear as a tight, higher-Rf spot.
Workup: Quench the reaction with ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 15 mL) to remove residual DMF.
Purification & Validation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography. Validate via ¹H-NMR: The disappearance of the broad downfield N-OH singlet (~10.5-11.0 ppm) and the appearance of the new O-alkyl protons confirm successful O-alkylation.
Protocol B: Knoevenagel Condensation at C-3
Objective: To synthesize 3-arylidene derivatives for kinase inhibitor screening.
Step-by-Step Methodology:
Preparation: Dissolve the O-alkylated intermediate from Protocol A (1.0 mmol) and an aromatic aldehyde (1.1 mmol) in absolute ethanol (10 mL).
Reflux: Heat the mixture to reflux (78°C) for 3-5 hours.
Self-Validation Step: The reaction typically precipitates the product as it forms due to the highly conjugated, planar nature of the 3-arylidene structure reducing its solubility in ethanol. The appearance of a brightly colored (yellow/orange) precipitate is a strong visual indicator of success.
Isolation: Cool the reaction to 0°C in an ice bath. Filter the precipitate under vacuum and wash with cold ethanol (2 x 5 mL).
Validation: Validate via ¹H-NMR. The appearance of a characteristic vinylic proton singlet at ~7.5-8.0 ppm confirms the formation of the double bond. The geometry is typically (Z), validated by NOESY NMR showing interaction between the vinylic proton and the C4-proton of the oxindole ring.
Visualizations of Workflows and Biological Pathways
Workflow for the functionalization of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.
Maxi-K channel activation pathway mediated by 6-trifluoromethyl oxindole derivatives.
References
"BMS-204352: A Potassium Channel Opener Developed for the Treatment of Stroke", ResearchGate. Available at:[Link]
"US5210212A - Process for 5-fluoro-6-chlorooxindole", Google Patents.
"Highly Efficient Synthesis of Oxindole Derivatives Via Catalytic Intramolecular C-H Insertion Reactions of Diazoamides", ResearchGate. Available at:[Link]
"BK channel activators and their therapeutic perspectives", Frontiers in Physiology. Available at:[Link]
"Novel oxindole derivatives and their biological activity", ResearchGate. Available at: [Link]
"WO2021234084A1 - Maxi-k potassium channel openers for the treatment of fragile x associated disorders", Google Patents.
"医薬品シーズ開発を指向した 新規オキシインドール環形成反応の開発と応用", NII. Available at: [Link]
Catalytic Applications of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one in Advanced Organic Synthesis
Executive Summary & Structural Rationale The oxindole core is a privileged scaffold in medicinal chemistry, frequently appearing in anti-tumor agents, kinase inhibitors, and anti-viral therapeutics[1]. Within this chemic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The oxindole core is a privileged scaffold in medicinal chemistry, frequently appearing in anti-tumor agents, kinase inhibitors, and anti-viral therapeutics[1]. Within this chemical space, 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) represents a highly specialized, multifunctional building block.
The strategic placement of the trifluoromethyl (-CF₃) group at the C6 position and the N-hydroxy (-OH) moiety at the indolin-2-one core provides three distinct chemical advantages for catalysis:
Enhanced C3-Acidity: The strong electron-withdrawing nature of the C6-CF₃ group significantly lowers the pKa of the C3 protons. This facilitates rapid enolization under mild, organocatalytic conditions, enabling highly enantioselective transformations.
Traceless Directing Group: The N-OH group acts as a powerful coordinating moiety for transition metals (e.g., Ru, Rh, Pd). More importantly, the weak N-O bond serves as an internal oxidant, allowing for redox-neutral C-H functionalization without the need for stoichiometric external oxidants (such as Ag(I) or Cu(II) salts).
Azaoxyallyl Cation Precursor: Under oxidative or photoredox conditions, the N-hydroxyoxindole framework can generate transient azaoxyallyl cations, which are potent electrophiles for [3+2], [3+3], and[4+3] cycloadditions[2].
This application note details the mechanistic paradigms and validated protocols for utilizing 1-Hydroxy-6-(trifluoromethyl)indolin-2-one in state-of-the-art catalytic workflows.
Mechanistic Paradigms in Catalysis
Asymmetric Organocatalysis (C3-Functionalization)
The synthesis of 3,3-disubstituted spirooxindoles is a major objective in drug discovery due to their three-dimensional complexity and biological relevance. By employing chiral hydrogen-bonding catalysts (such as bifunctional squaramides or thioureas), 1-hydroxy-6-(trifluoromethyl)indolin-2-one can be selectively activated. The catalyst simultaneously deprotonates the acidic C3 position while coordinating the electrophile (e.g., nitroolefins or imines) via hydrogen bonding, creating a highly organized transition state that dictates absolute stereocontrol[3].
Traditional C-H activation often requires harsh oxidants to regenerate the active metal catalyst, which can degrade sensitive functional groups. The N-OH group circumvents this. In a Ru(II) or Rh(III) catalyzed cycle, the metal coordinates to the N-OH oxygen and inserts into the adjacent C7-H bond. Following the insertion of a coupling partner (like an alkyne), reductive elimination occurs concomitantly with N-O bond cleavage. This "internal oxidant" strategy regenerates the active metal species and yields a C7-functionalized oxindole[4].
Fig 1: Divergent catalytic pathways of 1-hydroxy-6-(trifluoromethyl)indolin-2-one.
Quantitative Data & Benchmarking
The following table summarizes the performance metrics of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one across different catalytic modalities, highlighting its efficiency compared to un-substituted analogs.
Protocol A: Asymmetric Organocatalytic Michael Addition
Objective: Synthesis of a chiral 3,3-disubstituted oxindole via the enantioselective addition of 1-hydroxy-6-(trifluoromethyl)indolin-2-one to trans-β-nitrostyrene.
Causality Focus: The reaction is conducted at -20 °C to maximize the rigidity of the hydrogen-bonded transition state, ensuring high enantioselectivity. The CF₃ group accelerates the reaction, allowing for a low 5 mol% catalyst loading.
Step-by-Step Procedure:
Preparation: Flame-dry a 10 mL Schlenk tube and allow it to cool under a continuous stream of argon.
Reagent Loading: Add 1-hydroxy-6-(trifluoromethyl)indolin-2-one (0.2 mmol, 43.4 mg) and the chiral bifunctional squaramide catalyst (0.01 mmol, 5 mol%).
Solvation: Dissolve the mixture in anhydrous dichloromethane (DCM, 2.0 mL). Stir at room temperature for 10 minutes to ensure complete dissolution and pre-equilibrium enolization.
Cooling & Addition: Cool the reaction vessel to -20 °C using a cryocooler. Dropwise, add a solution of trans-β-nitrostyrene (0.24 mmol, 1.2 equiv) in DCM (0.5 mL) over 5 minutes.
Reaction Monitoring: Stir the mixture at -20 °C. Monitor the consumption of the oxindole via TLC (Hexanes:EtOAc 7:3). The strongly electron-withdrawing CF₃ group typically drives the reaction to completion within 12–16 hours.
Workup: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with DCM (3 × 5 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the chiral spiro-adduct.
Objective: C7-functionalization utilizing the N-OH group as an internal oxidant to synthesize a tricyclic fused oxindole.
Causality Focus: Sodium acetate (NaOAc) is utilized as a base to facilitate the concerted metalation-deprotonation (CMD) step. The N-O bond cleavage drives the catalytic turnover, eliminating the need for external metal oxidants and preventing over-oxidation of the substrate[6].
Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried 15 mL pressure tube with 1-hydroxy-6-(trifluoromethyl)indolin-2-one (0.2 mmol), diphenylacetylene (0.24 mmol, 1.2 equiv),[Ru(p-cymene)Cl₂]₂ (2.5 mol%), and NaOAc (0.1 mmol, 50 mol%).
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE, 1.5 mL). TFE is chosen for its high ionizing power and strong hydrogen-bond donating capability, which stabilizes the transition state during C-H cleavage.
Heating: Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir vigorously for 18 hours.
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove ruthenium particulates. Wash the Celite pad with additional EtOAc (10 mL).
Concentration & Purification: Concentrate the filtrate in vacuo. Purify the residue via flash chromatography on silica gel to isolate the C7-annulated tricyclic product.
References
Ru(II) Phenanthroline Complex As Catalyst for Chemoselective Hydrogenation of Nitro-Aryls in a Green Process
ResearchGate
URL: [Link][5]
Use of a Pharmacophore Model To Discover a New Class of Influenza Endonuclease Inhibitors
Journal of Medicinal Chemistry - ACS Publications
URL:[Link][1]
A Concise Approach to 2-Pyrrolin-5-one Scaffold from α-Halohydroxamates and β-Keto Compounds
ResearchGate
URL:[Link][2]
Copper(II)-Mediated Oxidative Coupling Routes to Nitrogen-Heterocycles
White Rose eTheses Online
URL: [Link][4]
A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handle
PMC - National Institutes of Health
URL:[Link][6]
Asymmetic Organocatalytic 1,3-Dipolar Cycloaddition of Azomethine Ylide to Methyl 2-(2-Nitrophenyl)acrylate
Organic Letters - ACS Publications
URL:[Link][3]
In Vivo Pharmacological Profiling and Testing Protocols for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one Derivatives
Introduction & Scaffold Rationale The 1-Hydroxy-6-(trifluoromethyl)indolin-2-one scaffold (CAS: 951883-90-2) represents a highly privileged structural motif in modern drug discovery, particularly in the development of ta...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scaffold Rationale
The 1-Hydroxy-6-(trifluoromethyl)indolin-2-one scaffold (CAS: 951883-90-2) represents a highly privileged structural motif in modern drug discovery, particularly in the development of targeted oncology therapeutics. The indolin-2-one (oxindole) core is famously utilized in multi-targeted receptor tyrosine kinase (RTK) inhibitors such as Sunitinib and Nintedanib, which competitively bind to the ATP-binding pocket of kinases like VEGFR and PDGFR[1][2].
However, the specific functionalization of this scaffold dictates its unique pharmacokinetic and pharmacodynamic behavior:
The 6-Trifluoromethyl (
−CF3
) Group: The addition of a
−CF3
group at the 6-position significantly increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability. More importantly, it sterically and electronically blocks cytochrome P450-mediated oxidative metabolism at the highly reactive 6-position of the oxindole ring.
The 1-Hydroxy (
−OH
) Modification: Unlike standard oxindoles that possess a secondary amine (
−NH
) at the 1-position, the 1-hydroxy modification alters the hydrogen-bond donor/acceptor profile within the kinase hinge region. Causally, this shifts the primary metabolic clearance pathway away from CYP450 oxidation and toward Phase II UDP-glucuronosyltransferase (UGT) conjugation.
This application note provides a comprehensive, self-validating in vivo testing protocol for evaluating novel derivatives based on this scaffold, ensuring rigorous assessment of pharmacokinetics, toxicity, and anti-tumor efficacy.
Mechanism of action: Oxindole derivative blocking RTK-mediated tumor survival pathways.
In Vivo Pharmacokinetic (PK) Profiling
Because the
−CF3
group renders the compound highly lipophilic, standard aqueous vehicles will cause rapid precipitation in the bloodstream, leading to artificial toxicity (embolism) and skewed PK data. A co-solvent system is mandatory. Furthermore, the 1-hydroxy group requires specific extraction protocols to prevent ex vivo degradation during LC-MS/MS analysis[3].
Formulation Preparation
Vehicle Selection: Prepare a vehicle consisting of 5% DMSO, 40% PEG400, and 55% sterile saline (0.9% NaCl).
Dissolution: Dissolve the compound first in DMSO (ensuring complete solubilization), followed by the slow, vortexed addition of PEG400. Add saline dropwise last to prevent crashing out.
Validation: Sonicate for 10 minutes at room temperature. The solution must remain optically clear.
Dosing and Blood Sampling Protocol
Animal Model: Use male C57BL/6 mice (8-10 weeks old), fasted overnight prior to oral dosing.
Administration:
Intravenous (IV): 2 mg/kg via tail vein injection.
Per Os (PO): 10 mg/kg via oral gavage.
Sampling Timepoints: Collect 50 µL of blood via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Sample Stabilization (Critical Step): Collect blood into K2-EDTA tubes pre-chilled on ice. Immediately centrifuge at 4°C (3000 × g for 10 min). To prevent the ex vivo hydrolysis of 1-O-glucuronide metabolites back into the parent drug, add 2 µL of 10% formic acid per 50 µL of plasma to lower the pH, stabilizing the conjugate.
LC-MS/MS Quantification
Extraction: Perform a liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE) after alkalization with 0.05 N NH₄OH to maximize the recovery of the oxindole core[3].
Internal Standard: Use a structurally distinct but physically similar compound (e.g., Diclofenac or a deuterated oxindole) to validate extraction efficiency.
Representative PK Data Summary
The following table summarizes the expected baseline PK parameters for a well-optimized 6-CF3-oxindole derivative.
Parameter
Symbol
Units
IV Administration (2 mg/kg)
PO Administration (10 mg/kg)
Maximum Concentration
Cmax
ng/mL
1850 ± 120
450 ± 45
Time to Max Concentration
Tmax
h
0.08
2.5 ± 0.5
Area Under the Curve
AUC0−∞
ng·h/mL
4200 ± 310
8400 ± 650
Half-life
t1/2
h
4.2 ± 0.4
5.1 ± 0.6
Clearance
CL
L/h/kg
0.47 ± 0.05
N/A
Volume of Distribution
Vd
L/kg
2.8 ± 0.3
N/A
Oral Bioavailability
F
%
N/A
~40%
Maximum Tolerated Dose (MTD) & Toxicity Profiling
Oxindole-based kinase inhibitors can exhibit off-target hepatotoxicity and gastrointestinal distress[1]. Establishing the MTD ensures that subsequent efficacy models operate within a validated safety window.
MTD Step-by-Step Protocol
Cohort Assignment: Randomize mice into groups of
n=3
.
Dose Escalation: Administer the compound PO daily for 7 days at escalating doses (e.g., 10, 30, 100, and 300 mg/kg).
Monitoring Parameters:
Body Weight: Weigh animals daily. A loss of >20% from baseline is the humane endpoint and defines dose-limiting toxicity (DLT).
Clinical Signs: Monitor for lethargy, piloerection, and diarrhea (common with VEGFR inhibitors)[4].
Biochemical Validation: On Day 8, sacrifice the animals and collect serum. Analyze Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels. A >3-fold increase over vehicle control indicates acute hepatotoxicity, requiring dose reduction.
Efficacy Testing: Xenograft Oncology Model
To validate the anti-tumor efficacy of the 1-Hydroxy-6-(trifluoromethyl)indolin-2-one derivative, an ectopic subcutaneous xenograft model is utilized. Because RTK inhibitors primarily function via anti-angiogenesis (starving the tumor of blood supply), tumor volume reduction must be correlated with histological markers of vascular density[4].
Xenograft Implantation and Dosing
Cell Preparation: Harvest human colon carcinoma (HT-29) or lung adenocarcinoma (A549) cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free media and Matrigel.
Inoculation: Inject
5×106
cells subcutaneously into the right flank of athymic nude mice (nu/nu).
Treatment Initiation: Allow tumors to reach an average volume of 100–150 mm³. Randomize mice (
n=8
per group) into Vehicle, Low Dose (e.g., 10 mg/kg), High Dose (e.g., 30 mg/kg), and Positive Control (Sunitinib, 40 mg/kg) groups.
Measurement: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula:
V=2length×width2
Pharmacodynamic (PD) Biomarker Validation
To create a self-validating dataset, tumor reduction must be mechanistically linked to the drug's action:
CD31 Staining: Post-sacrifice, section the tumors and perform immunohistochemistry (IHC) for CD31 (an endothelial marker). A significant reduction in microvessel density confirms the anti-angiogenic mechanism.
Western Blotting: Homogenize a portion of the tumor tissue and probe for phosphorylated VEGFR-2 (p-VEGFR-2) and downstream p-ERK. Diminished phosphorylation relative to total protein confirms target engagement in vivo.
Sequential in vivo testing workflow for evaluating novel oxindole-based therapeutics.
References
Sunitinib: A Multitargeted Receptor Tyrosine Kinase Inhibitor in the Era of Molecular Cancer Therapies. ResearchGate. Available at:[Link][1]
Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation. National Center for Biotechnology Information (PMC). Available at:[Link][2]
Quantification of sunitinib in mouse plasma, brain tumor and normal brain using liquid chromatography-electrospray ionization-tandem mass spectrometry and pharmacokinetic application. National Center for Biotechnology Information (PMC). Available at:[Link][3]
Phase 2 Studies of Sunitinib and AG013736 in Patients with Cytokine-Refractory Renal Cell Carcinoma. AACR Journals. Available at:[Link][4]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Assay Developers in Preclinical Drug Discovery.
Introduction & Physicochemical Profiling
The compound 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) is a highly specialized oxindole derivative utilized in advanced pharmacological screening. While the indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry—often acting as a kinase inhibitor or allosteric modulator—its physicochemical properties present significant formulation challenges for aqueous in vitro cell assays.
As a Senior Application Scientist, it is critical to understand the causality behind a compound's behavior before attempting to formulate it. The formulation strategy must address three distinct structural features:
The Indolin-2-one Core: This planar, aromatic system drives strong intermolecular π-π stacking, resulting in high crystal lattice energy and inherently poor thermodynamic solubility[1].
The 6-Trifluoromethyl (-CF₃) Group: The introduction of a -CF₃ moiety drastically increases the compound's lipophilicity (LogD) and membrane permeability. However, this comes at the cost of severe aqueous insolubility[2]. The hydrophobic effect forces water molecules into highly ordered clathrate structures around the -CF₃ group, driving the compound to rapidly aggregate to minimize entropic penalties.
The 1-Hydroxy (N-OH) Group: Functioning similarly to a hydroxamic acid, this group provides a weak hydrogen bond donor/acceptor. With an estimated pKa of ~8.5–9.0, the molecule remains predominantly unionized at physiological pH (7.4), meaning we cannot rely on pH adjustment (salt formation) to achieve solubility in standard cell culture media[3].
The following table summarizes the theoretical and kinetic solubility limits of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one across various assay vehicles.
Vehicle / Matrix
Max Kinetic Solubility (µM)
State of Compound
Application Notes
100% Anhydrous DMSO
> 10,000 (10 mM)
Fully dissolved
Master stock preparation only.
PBS (pH 7.4)
< 5
Precipitated (Brick dust)
Unsuitable for direct assay dosing.
DMEM + 0.1% DMSO
~ 10 - 15
Micro-suspension
Standard limit for low-dose screening.
DMEM + 10% FBS + 0.1% DMSO
~ 50
Protein-bound
FBS acts as a natural protein sink.
DMEM + 5% HP-β-CD
> 200
Encapsulated inclusion
Ideal for high-concentration dosing.
Formulation Strategy & Causality (E-E-A-T)
The "Solvent Shock" Phenomenon
A common error in cell assays is the direct addition of a high-concentration DMSO stock into aqueous media. For highly lipophilic, fluorinated compounds, this causes "solvent shock" —a localized zone of extreme supersaturation where the compound instantly nucleates and precipitates before it can evenly disperse. This leads to false-negative assay results (due to low bioavailable concentration) or false positives (due to microcrystals physically disrupting cell membranes).
Solvent Selection and Cytotoxicity Limits
Dimethyl sulfoxide (DMSO) remains the gold standard for solvating lipophilic oxindoles. However, DMSO itself is cytotoxic and can induce apoptosis or alter cellular metabolism. To maintain scientific integrity, the final DMSO concentration in the cell assay must be strictly capped. Extensive profiling indicates that a final DMSO concentration of ≤ 0.3125% to 0.5% (v/v) is the maximum tolerated limit for most cancer and immortalized cell lines without confounding viability data[4]. For sensitive primary cells, this limit should be restricted to 0.1% .
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, every protocol below is designed as a self-validating system , incorporating built-in quality control steps to verify solubility before the compound ever touches the cells.
Weighing: Accurately weigh 2.17 mg of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (MW: 217.15 g/mol ) into a sterile, amber glass vial (protects from photodegradation).
Solvation: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).
Agitation: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Self-Validation (UV-Vis): Dilute a 1 µL aliquot into 999 µL of DMSO and measure absorbance at the compound's λ_max to confirm the actual dissolved concentration matches the nominal 10 mM.
Storage: Aliquot into 50 µL volumes and store at -20°C to prevent freeze-thaw degradation.
Protocol 2: Kinetic Solubility Assessment via Nephelometry
Causality: Nephelometry (light scattering) detects colloidal aggregates long before they are visible to the naked eye, ensuring the compound is truly in solution.
Preparation: Prepare a 96-well clear-bottom plate containing 198 µL of the target assay medium (e.g., DMEM + 10% FBS) per well.
Titration: Add 2 µL of serially diluted DMSO stocks (ranging from 10 mM down to 0.1 mM) to the wells. The final DMSO concentration is locked at 1.0% for this test.
Incubation: Incubate the plate at 37°C for 2 hours (mimicking assay conditions).
Measurement: Read the plate using a nephelometer or a standard microplate reader set to measure absorbance at 620 nm (where the compound does not absorb light).
Self-Validation: Include a known highly soluble compound (e.g., Acetaminophen) as a negative control, and a known insoluble compound (e.g., Niclosamide) as a positive control for scattering. An increase in signal >3 standard deviations above the vehicle control indicates the kinetic solubility limit has been breached.
Intermediate Dilution: Create a 10X working solution by diluting the required amount of DMSO stock into pre-warmed (37°C) assay medium containing 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD). Note: Add the DMSO solution dropwise to the vortexing medium, never the reverse.
Dosing: Remove 10% of the existing media from the cultured cells and replace it with the 10X working solution.
Self-Validation (Vehicle Control): Treat a parallel control group of cells with an identical concentration of DMSO and HP-β-CD minus the active compound. This isolates the pharmacological effect of the oxindole from potential solvent toxicity[4].
Formulation Workflow Visualization
The following diagram illustrates the logical decision tree for formulating highly lipophilic compounds like 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.
Workflow for the formulation and solubility validation of lipophilic oxindoles in cell assays.
References
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Available at:[Link][4]
Lead Optimization of Positive Allosteric KV7.2/3 Channel Modulators toward Improved Balance of Lipophilicity and Aqueous Solubility. ACS Publications. Available at:[Link][3]
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. Available at:[Link][1]
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. Available at:[Link][2]
Application Note & Protocols: High-Throughput Screening for HIF-1 Pathway Inhibitors Using 1-Hydroxy-6-(trifluoromethyl)indolin-2-one
Abstract & Introduction The search for novel therapeutics, particularly in oncology, relies on the efficient identification of small molecules that can modulate key pathological pathways. High-throughput screening (HTS)...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Introduction
The search for novel therapeutics, particularly in oncology, relies on the efficient identification of small molecules that can modulate key pathological pathways. High-throughput screening (HTS) serves as the cornerstone of this discovery process, enabling the rapid evaluation of vast chemical libraries.[1] This document provides a comprehensive guide for the design and implementation of a robust HTS cascade to identify inhibitors of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, a master regulator of the cellular response to low oxygen and a critical target in cancer therapy.[2][3]
We will use 1-Hydroxy-6-(trifluoromethyl)indolin-2-one as a representative test compound to illustrate this process. The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] The inclusion of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, cell permeability, and binding affinity, making it a desirable feature in modern drug candidates.[6][7] This application note details a self-validating, multi-stage screening protocol, from the primary cell-based reporter assay to essential secondary and counter-screening assays designed to eliminate false positives and confirm specific biological activity.
Chemical Structure of the Compound of Interest:
Name: 1-Hydroxy-6-(trifluoromethyl)indolin-2-one
CAS Number: 951883-90-2
Molecular Formula: C₉H₆F₃NO₂
Molecular Weight: 217.15 g/mol
Scientific Background: The HIF-1 Signaling Pathway as a Therapeutic Target
Cellular adaptation to a low-oxygen (hypoxic) environment is a crucial process in both normal physiology and the pathophysiology of diseases like cancer.[8][9] The master transcriptional regulator of the hypoxic response is HIF-1, a heterodimeric protein composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit.[9][10]
Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to recognize, polyubiquitinate, and target HIF-1α for rapid proteasomal degradation. Consequently, HIF-1α levels remain low, and the pathway is inactive.
In a hypoxic environment, such as the core of a solid tumor, the lack of oxygen as a co-substrate inhibits PHD activity. As a result, HIF-1α is not hydroxylated and escapes degradation. It accumulates, translocates to the nucleus, and dimerizes with HIF-1β. The active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[9][11] These genes are involved in critical processes that promote tumor survival and progression, including angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[2] Therefore, inhibiting the HIF-1 pathway presents a promising strategy for cancer treatment.[2][3]
Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.
High-Throughput Screening: Assay Principle and Workflow
To identify inhibitors of HIF-1 transcriptional activity, we will employ a cell-based reporter gene assay. This assay utilizes a human cancer cell line (e.g., human osteosarcoma U2OS) stably transfected with a plasmid containing a luciferase reporter gene under the control of multiple copies of an HRE.[10]
Assay Principle: In the presence of a hypoxic stimulus (either low oxygen or a chemical mimetic like deferoxamine), stabilized HIF-1 will bind to the HREs and drive the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the activity of the HIF-1 pathway. A compound that inhibits this pathway will result in a decrease in the luminescent signal.
This primary screen is the first step in a multi-stage workflow designed to identify true, on-target hits while systematically eliminating artifacts and compounds with undesirable properties.
Caption: HTS workflow for identification and validation of HIF-1 inhibitors.
Experimental Protocols
Part I: Primary HTS Protocol - HRE-Luciferase Reporter Assay
Objective: To screen a compound library at a single concentration to identify primary "hits" that inhibit HIF-1 transcriptional activity.
Compound Plates: 384-well plates containing library compounds, controls, and the test article 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, typically at 10 mM in DMSO.
Procedure:
Cell Seeding:
Harvest U2OS-HRE-luc cells during the logarithmic growth phase.
Resuspend cells in culture medium to a final concentration of 2.5 x 10⁵ cells/mL.
Dispense 20 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).
Incubate plates for 18-24 hours at 37°C, 5% CO₂. This allows cells to attach and recover before treatment.
Compound Addition:
Using a pintool or acoustic liquid handler, transfer 100 nL of compound solution from the compound plates to the assay plates. This results in a final compound concentration of 10 µM (assuming a 20 µL assay volume).
Controls: Ensure each plate contains wells with:
Negative Control: DMSO only (0.5% final concentration).
Positive Control: A known HIF-1 inhibitor (e.g., 10 µM Topotecan).
Hypoxia Induction:
Prepare a 400 µM stock solution of DFO in pre-warmed culture medium.
Add 5 µL of the DFO solution to all wells (except for non-induced controls) for a final concentration of 100 µM. DFO is an iron chelator that inhibits PHDs, chemically mimicking a hypoxic state.
Incubate plates for 16-18 hours at 37°C, 5% CO₂.
Signal Detection:
Equilibrate the assay plates and the ONE-Glo™ reagent to room temperature.
Add 25 µL of ONE-Glo™ reagent to each well.
Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
Measure luminescence using a plate reader.
Part II: Hit Confirmation and Counter-Screening
Objective: To validate primary hits by confirming their activity in a dose-response manner and to eliminate compounds that are cytotoxic or interfere with the assay technology.[12][13]
Protocol 2a: Cytotoxicity Assay
Principle: This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells. It is run in parallel with the primary assay to ensure that any observed decrease in luciferase signal is not due to cell death.
Procedure:
Plate and treat cells with compounds exactly as described in the primary HTS protocol (steps 1 and 2).
Do not add the hypoxia-inducing agent (DFO).
Incubate for the same duration as the primary assay (16-18 hours).
Add a cell viability reagent (e.g., CellTiter-Glo®) to the wells.
Measure luminescence, where the signal is proportional to the number of viable cells.
Principle: This biochemical assay identifies compounds that directly inhibit the luciferase enzyme, a common source of false positives in reporter screens.
Procedure:
In a 384-well white plate, add assay buffer, recombinant luciferase enzyme, and ATP.
Add the hit compounds at the same final concentration used in the primary screen.
Add the luciferin substrate (e.g., from a ONE-Glo™ kit).
Immediately measure luminescence. A reduced signal in the presence of a compound indicates direct inhibition of the enzyme.
Data Analysis, Interpretation, and Quality Control
Data Normalization:
The raw luminescence data (Relative Light Units, RLU) is normalized to percent inhibition using the on-plate controls:
0% Inhibition (High Signal): Average RLU from DMSO-treated wells.
100% Inhibition (Low Signal): Average RLU from positive control-treated wells.
Assay Quality Control - The Z'-Factor:
The Z'-factor is a statistical measure of the quality and robustness of an HTS assay.[14] It reflects the separation between the high and low signal controls.
The described HTS cascade is designed to be a self-validating system, ensuring high confidence in the final hit list. This is achieved through a logical, multi-step triage process:
Primary Screen: Identifies all compounds that reduce the final luminescent signal. This is an intentionally broad net.
Cytotoxicity Counter-Screen: Immediately eliminates compounds that reduce the signal simply by killing the cells. This is the first and most critical filter for specificity.
Luciferase Inhibition Counter-Screen: Removes compounds that interfere with the detection chemistry by directly inhibiting the reporter enzyme. This step filters out a common class of assay artifacts.
A compound like 1-Hydroxy-6-(trifluoromethyl)indolin-2-one that passes all three stages—showing strong activity in the primary screen, maintaining high cell viability, and having no effect on the luciferase enzyme—can be confidently classified as a validated hit . This indicates that its activity is specific to the biological pathway of interest within the living cells, providing a solid foundation for subsequent dose-response studies and detailed mechanism of action investigations.
References
Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds. PMC, National Center for Biotechnology Information.[Link]
Utilization of an In Vivo Reporter for High Throughput Identification of Branched Small Molecule Regulators of Hypoxic Adaptation. PMC, National Center for Biotechnology Information.[Link]
Development of HIF-1 inhibitors for cancer therapy. PMC, National Center for Biotechnology Information.[Link]
Identification of Chemical Compounds that Induce HIF-1α Activity. PMC, National Center for Biotechnology Information.[Link]
High-throughput screening identifies CHMP4A associated with hypoxia-inducible factor 1. Life Sciences, Elsevier.[Link]
Identification of Novel Small Molecule Inhibitors of Hypoxia-Inducible Factor-1 That Differentially Block Hypoxia-Inducible Factor-1 Activity and Hypoxia-Inducible Factor-1α Induction in Response to Hypoxic Stress and Growth Factors. Molecular Cancer Therapeutics, AACR Journals.[Link]
Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells. Journal of the American Chemical Society, ACS Publications.[Link]
Development of a high throughput screening assay for inhibitors of hedgehog-heparin interactions. Dove Medical Press.[Link]
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.[Link]
Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells. PubMed, National Center for Biotechnology Information.[Link]
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC, National Center for Biotechnology Information.[Link]
High-Throughput Functional Screening Facilitated by Droplet Microfluidics. Droplet Genomics.[Link]
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.[Link]
Synthesis and bio-evaluation of quaternary centered 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives for anticancer and antimicrobial activities. ResearchGate.[Link]
Cancer HTS Drug Discovery Initiative. UF Health Cancer Center, University of Florida.[Link]
5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Semantic Scholar.[Link]
Selective noncovalent proteasome inhibiting activity of trifluoromethyl‐containing gem‐quaternary aziridines. IRIS, Institutional Research Information System.[Link]
Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction. PMC, National Center for Biotechnology Information.[Link]
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Derivatization Strategies for N-Hydroxy Oxindole Scaffolds
Introduction & Scientific Context
N-hydroxy oxindoles are privileged structural motifs in medicinal chemistry and natural product synthesis. Biologically, they have been identified as potent inhibitors of Src family kinases and exhibit significant antiproliferative activity against various carcinoma cell lines[1]. Synthetically, they are critical intermediates in the total synthesis of complex alkaloids, such as the spirooxindole alkaloid spirotryprostatin A[2].
The N-hydroxyl (N-OH) group serves as a highly versatile synthetic handle. Due to the
α
-effect imparted by the adjacent nitrogen lone pair, the N-OH oxygen is exceptionally nucleophilic. This allows for chemoselective O-alkylation and O-acylation without competing C3-alkylation or N-alkylation. Furthermore, the N-O bond can be strategically cleaved under reductive conditions, allowing the N-OH group to function as a traceless directing group or a temporary protecting group during complex annulations[2]. Recent advancements also allow for the de novo synthesis of these scaffolds via photoexcited nitro-induced redox annulations[3].
Mechanistic Rationale for Chemoselectivity
When derivatizing N-hydroxy oxindoles, controlling chemoselectivity among the N-OH oxygen, the oxindole nitrogen, and the C3 carbon is paramount.
Acidity & Deprotonation: The N-OH proton is relatively acidic (pKa ~ 7–9). Mild bases like triethylamine (TEA) or potassium carbonate (K
2
CO
3
) selectively deprotonate the N-OH group without triggering C3-enolization[2].
Nucleophilicity: The resulting nitrone-like oxygen anion is a "hard" nucleophile. In the presence of hard electrophiles (e.g., acyl chlorides, alkyl halides), O-attack is kinetically favored over C-attack.
Reductive Lability: The N-O bond is relatively weak. Single-electron transfer (SET) reagents, such as Samarium(II) iodide (SmI
2
), readily donate electrons into the N-O
σ∗
antibonding orbital, driving homolytic cleavage to yield the free N-H oxindole[2].
Workflow Visualization
Divergent derivatization pathways of N-hydroxy oxindoles: O-alkylation, O-acylation, and reduction.
Standardized Experimental Protocols
Protocol A: Chemoselective O-Alkylation (Synthesis of N-Benzyloxyoxindole)
This protocol utilizes mild basic conditions to selectively alkylate the N-OH group, a method validated in the synthesis of spiroindolinone precursors[2].
Dissolve the N-hydroxyoxindole in anhydrous DCM to achieve a 0.2 M concentration under an inert argon atmosphere.
Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic deprotonation.
Add TEA (1.5 equiv) dropwise. Causality: TEA is basic enough to deprotonate the N-OH but not strong enough to enolize the C3 position, preventing C-alkylation. Stir for 10 minutes.
Add BnBr (1.1 equiv) dropwise via syringe.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
Workup: Quench the reaction with saturated aqueous NH
4
Cl. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate the pure N-benzyloxyoxindole.
Protocol B: Traceless Directing Group Removal via N-O Reductive Cleavage
Cleavage of the N-O bond is frequently employed after the N-OH group has directed a complex cycloaddition, such as in the total synthesis of spirotryprostatin A[2].
Reagents: N-alkoxy/N-hydroxy oxindole (1.0 equiv), Samarium(II) iodide (SmI
2
, 0.1 M in THF, 2.5 equiv), degassed H
2
O (5.0 equiv), anhydrous THF.
Step-by-Step Procedure:
Dissolve the oxindole substrate in anhydrous, degassed THF (0.05 M) under a strict argon atmosphere.
Add degassed H
2
O (5.0 equiv). Causality: Water acts as a proton donor and coordinates to Sm(II), significantly enhancing its reducing power by lowering its redox potential. This ensures rapid and complete N-O cleavage.
Wrap the reaction flask in aluminum foil to protect the light-sensitive SmI
2
from degradation.
Add the SmI
2
solution (2.5 equiv) dropwise at room temperature. The characteristic deep blue color of SmI
2
will rapidly fade to a pale yellow/white suspension as the SET process occurs.
Stir for 30–60 minutes until LC-MS indicates complete consumption of the starting material.
Workup: Quench the reaction by adding saturated aqueous Na
2
S
2
O
3
and saturated aqueous NaHCO
3
(1:1 v/v). Stir vigorously for 15 minutes to break up samarium salts. Extract with Ethyl Acetate (3 × 20 mL).
Wash the combined organics with brine, dry over Na
2
SO
4
, and concentrate to yield the unmasked N-H oxindole.
Quantitative Data & Reaction Parameters
The following table summarizes the typical reaction parameters, expected yields, and chemoselectivity profiles for the core derivatization methods.
To ensure the trustworthiness of the derivatization workflows, the following analytical signatures must be monitored to validate the success of the transformations:
1
H NMR: Successful O-alkylation (e.g., benzylation) is confirmed by the disappearance of the broad N-OH singlet (typically
δ
9.5–10.5 ppm) and the appearance of a sharp benzylic CH
2
singlet (typically
δ
4.8–5.2 ppm).
13
C NMR: The oxindole C=O carbon typically shifts slightly upfield upon O-alkylation due to the removal of hydrogen bonding interactions.
IR Spectroscopy: Reductive cleavage to the N-H oxindole is definitively marked by the appearance of a sharp N-H stretch at ~3200–3300 cm
−1
and the complete absence of the N-O stretch (~1050 cm
−1
).
References
Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A
Source: Organic Letters - ACS Publications
URL:2[2]
A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handle
Source: Chemical Science - PMC (NIH)
URL:3[3]
Synthesis, Biological and Computational Evaluation of Novel Oxindole Derivatives as Inhibitors of Src Family Kinases
Source: ResearchGate
URL:1[1]
Technical Support Center: Yield Optimization for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one Synthesis
Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter yield bottlenecks when synthesizing fluorinated 1-hydroxyoxindoles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter yield bottlenecks when synthesizing fluorinated 1-hydroxyoxindoles. The synthesis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2)—a critical intermediate for maxi-K potassium channel openers like BMS-204352[1]—is notoriously prone to over-reduction and dehydroxylation.
This guide abandons generic procedures to provide field-proven, self-validating methodologies designed to arrest the reduction at the hydroxylamine stage and selectively drive lactamization without degrading the fragile N-OH bond.
Mechanistic Workflow & Pitfalls
To improve yield, we must first map the causality of our failures. The diagram below illustrates the targeted synthetic pathway versus the common side reactions that decimate product yield.
Mechanistic pathway for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one synthesis and side reactions.
Troubleshooting FAQs
Q: Why is my yield of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one consistently below 40%, with a major byproduct forming?A: The most common cause is the over-reduction of the nitro group to an amine. The highly electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position makes the intermediate hydroxylamine highly susceptible to further reduction. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) almost invariably pushes the reaction to the amine, which spontaneously cyclizes to the des-hydroxy byproduct, 6-(trifluoromethyl)indolin-2-one[1].
Solution: Switch to a milder, kinetically controlled heterogeneous reduction using Zinc dust and NH₄Cl at 0 °C to trap the hydroxylamine intermediate.
Q: During the acid-catalyzed cyclization of the hydroxylamine intermediate, I observe significant darkening and degradation. How can I prevent this?A: High concentrations of strong acids (like concentrated H₂SO₄) or excessive heat trigger N-O bond cleavage (dehydroxylation) or polymerization[2].
Solution: Employ a biphasic cyclization system using 3N HCl and CH₂Cl₂[3]. The hydroxylamine protonates and cyclizes at the aqueous-organic interface. Once formed, the lipophilic 1-hydroxyoxindole immediately partitions into the organic layer, shielding the fragile N-OH group from further acid-catalyzed degradation.
Q: How can I confidently separate the target 1-hydroxyoxindole from the des-hydroxy oxindole byproduct without column chromatography?A: Exploit the inherent acidity of the N-OH group. The target 1-hydroxyoxindole possesses an acidic N-OH proton (pKa ~7.5), whereas the des-hydroxy byproduct is a neutral lactam. By performing an acid-base extraction with saturated aqueous NaHCO₃, the target compound partitions into the aqueous layer as a water-soluble sodium salt, leaving the neutral byproduct in the organic phase.
Quantitative Yield Optimization Data
The following table summarizes the causal relationship between reaction conditions and isolated yields, demonstrating why the biphasic protocol is superior.
Reduction System
Cyclization System
Target Yield (%)
Des-hydroxy Byproduct (%)
Mechanistic Outcome
H₂, 10% Pd/C (RT)
Conc. HCl, Reflux
12%
78%
Severe over-reduction to aniline.
SnCl₂, EtOH (80°C)
Conc. HCl, Reflux
38%
45%
Moderate over-reduction and thermal dehydroxylation.
Zn, NH₄Cl (0°C)
50% H₂SO₄, RT
81%
<5%
High purity, but requires careful temperature control.
Zn, NH₄Cl (0°C)
3N HCl / CH₂Cl₂, RT
86%
<2%
Optimal biphasic protection of the N-OH bond.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each phase, physical and chemical checkpoints ensure you are on the right path before proceeding.
Phase 1: Kinetically Controlled Reduction
Objective: Arrest reduction of 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid at the hydroxylamine stage.
Dissolve 10.0 mmol of the starting material in 40 mL of THF and 20 mL of saturated aqueous NH₄Cl.
Cool the biphasic mixture to 0 °C in an ice bath under vigorous stirring.
Add 3.0 equivalents of Zinc dust portion-wise over 30 minutes to prevent exothermic runaway.
Stir for 2 hours at 0–5 °C.
Filter the mixture through a pad of Celite to remove zinc salts, washing with cold ethyl acetate. Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure.
Self-Validation Checkpoint: The starting material solution is distinctly yellow. As the reduction proceeds to the hydroxylamine, the solution transitions to a pale, almost colorless state. If the solution turns dark brown, over-reduction to the aniline has occurred.
Phase 2: Biphasic Cyclization
Objective: Drive lactamization while protecting the N-OH bond from acidic degradation.
Dissolve the crude hydroxylamine intermediate in 50 mL of CH₂Cl₂.
Add 15 mL of 3N HCl to create a biphasic system[3].
Stir vigorously at room temperature for 6–8 hours.
Self-Validation Checkpoint: The biphasic nature ensures the product migrates to the lower organic layer upon formation. TLC analysis of the organic layer should reveal a new, highly polar spot that stains positively with ferric chloride (FeCl₃), confirming the intact N-OH group.
Phase 3: Acid-Base Purification
Objective: Isolate the target compound without chromatography.
Transfer the biphasic mixture to a separatory funnel and collect the CH₂Cl₂ layer.
Extract the CH₂Cl₂ layer with saturated aqueous NaHCO₃ (3 × 30 mL).
Wash the combined aqueous bicarbonate extracts with fresh CH₂Cl₂ (20 mL) to remove any traces of the neutral 6-(trifluoromethyl)indolin-2-one byproduct.
Carefully acidify the aqueous phase with 6N HCl until the pH reaches 2.
Extract the precipitated product with ethyl acetate, dry over MgSO₄, and concentrate to yield pure 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.
Self-Validation Checkpoint: The precipitation of an off-white solid upon acidification of the bicarbonate extract to pH 2 is definitive proof of success. Only the N-hydroxy lactam has the requisite pKa to dissolve in NaHCO₃ and precipitate in HCl.
References
1.[1] Title: WO2021234084A1 - Maxi-k potassium channel openers for the treatment of fragile x associated disorders
Source: Google Patents
URL:
2.[3] Title: US5210212A - Process for 5-fluoro-6-chlorooxindole
Source: Google Patents
URL:
3.[2] Title: Heterocyclic Compounds with Indole and Carbazole Systems
Source: e-bookshelf.de (Wiley)
URL:[Link]
Technical Support Center: Overcoming DMSO Solubility Issues with 1-Hydroxy-6-(trifluoromethyl)indolin-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve the complex solubility c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve the complex solubility challenges associated with 1-Hydroxy-6-(trifluoromethyl)indolin-2-one. This guide bridges the gap between chemical theory and benchtop execution, providing self-validating protocols to ensure the integrity of your downstream assays.
Mechanistic Insight: Why is this compound difficult to dissolve?
To effectively troubleshoot solubility, we must first understand the structural causality of the problem. 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS 951883-90-2)[1] is a highly functionalized oxindole that presents a "perfect storm" of physicochemical barriers to solvation:
High Lipophilicity & Rigid Lattice: The trifluoromethyl (
−CF3
) group significantly increases the molecule's lipophilicity[2]. While halogens generally improve solubility in organic solvents, the rigid nature of the
−CF3
group can drastically increase the crystal lattice energy.
Strong Intermolecular Hydrogen Bonding: The
N
-hydroxy (
−OH
) group acts as both a strong hydrogen bond donor and acceptor[3]. In the solid state, this leads to the formation of tightly bound dimers or polymer-like networks.
π−π
Stacking: The planar indolin-2-one core facilitates dense molecular packing.
When these three factors combine, the energy required to break the crystal lattice often exceeds the solvation energy provided by dimethyl sulfoxide (DMSO) alone, especially at standard fragment-based screening concentrations (e.g.,
≥
1 mM)[4].
Structural factors contributing to high crystal lattice energy and poor DMSO solubility.
Quantitative Solubility Enhancement Data
The table below summarizes the expected outcomes when applying different solubility enhancement strategies to highly lipophilic, hydrogen-bonded oxindoles in DMSO.
The following protocols are designed as self-validating systems. Do not skip the visual inspection or centrifugation steps, as micro-precipitates can easily mask biological activity[4].
Step-by-step workflow for troubleshooting and optimizing DMSO solubility.
Protocol A: Thermal and Mechanical Disruption (For In Vitro Assays)
Causality: Mild heating provides the kinetic energy to break
π−π
stacking, while sonication physically disrupts macroscopic aggregates without degrading the sensitive
N
-hydroxy group[7][8].
Ensure Purity: Use strictly anhydrous, high-purity DMSO. Even trace water (
<1%
) will dramatically reduce the solubility of
−CF3
containing compounds[3][7].
Initial Mixing: Weigh the compound into a clean glass vial. Add the required volume of DMSO to achieve a 10 mM stock. Vortex vigorously for 60 seconds.
Sonication: Place the vial in an ultrasonic water bath for 5–10 minutes.
Mild Heating: If the solution remains cloudy, transfer the vial to a heating block set to 30–40 °C for 10–15 minutes[7]. Warning: Do not exceed 50 °C, as
N
-hydroxyindoles can be sensitive to thermal oxidation[8][9].
Validation: Centrifuge the vial at 10,000 x g for 2 minutes. Inspect the bottom of the tube for a microscopic pellet. If a pellet exists, the solution is saturated, and the true concentration is lower than calculated.
Protocol B: Co-Solvent Formulation (For In Vivo Studies)
Causality: When DMSO alone fails at high concentrations, a co-solvent system modifies the polarity of the vehicle. Tween-80 acts as an emulsifier, while PEG300 enhances the solubility of the lipophilic trifluoromethyl group[5][6].
Primary Dissolution: Dissolve the compound in 10% (v/v) Anhydrous DMSO to create a highly concentrated primary stock.
PEG Addition: Add 40% (v/v) PEG300 and vortex until homogenous.
Surfactant Addition: Add 5% (v/v) Tween-80 and sonicate for 2 minutes.
Aqueous Phase: Slowly add 45% (v/v) Saline dropwise while continuously vortexing to prevent "crashing out"[6].
Frequently Asked Questions (FAQs)
Q1: My compound dissolved perfectly in 100% DMSO, but it immediately precipitated ("crashed out") when I added it to my cell culture media. What happened?A1: This is a classic solvent-shift precipitation. When the DMSO stock is diluted into aqueous media, the sudden drop in DMSO concentration combined with the high salt content of the media forces the lipophilic compound past its aqueous solubility limit[5].
Solution: Prepare an intermediate dilution cascade. Instead of jumping directly from 100% DMSO to media, dilute the stock sequentially. Ensure the final DMSO concentration in your assay remains below 0.1% to prevent solvent-induced cellular toxicity[5].
Q2: I left my DMSO stock solution on the bench overnight, and it turned yellow/brown. Is it degrading?A2: Yes, likely.
N
-hydroxy oxindoles can be sensitive to light and oxidation, occasionally forming complex dimers or degrading when exposed to ambient air and light for prolonged periods[8][9].
Solution: Always prepare stock solutions fresh when possible. If storage is necessary, flush the vial with argon or nitrogen gas, wrap it in aluminum foil to protect it from light, and store aliquots at -20 °C or -80 °C[5].
Q3: I only need to dissolve this for NMR structural verification, but it won't dissolve in DMSO-
d6
. What is the alternative?A3: For purely analytical purposes like NMR, you can exploit the slightly acidic nature of the
N
-hydroxy group. Adding a few drops of a deuterated base (e.g.,
NaOD
in
D2O
) will deprotonate the
N
-hydroxy group, forming a highly soluble salt[3]. Alternatively, adding a co-solvent like
CDCl3
or
MeOD
to your DMSO-
d6
can disrupt the hydrogen bonding network[3].
References
Why Phycocyanobilin (PCB) won´t dissolve in DMSO at reported solubility?, ResearchGate, [Link]
Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?, ResearchGate,[Link]
DMSO Solubility Assessment for Fragment-Based Screening, PMC - NIH,[Link]
469 questions with answers in DIMETHYL SULFOXIDE | Science topic, ResearchGate,[Link]
Indole Inhibitors of MMP-13 for Arthritic Disorders, PMC - NIH, [Link]
Purification techniques for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one reaction mixtures
Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (also known as 1-hydroxy-6-(trifluoromethyl)oxindole). As a highly functionaliz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (also known as 1-hydroxy-6-(trifluoromethyl)oxindole).
As a highly functionalized heterocyclic scaffold, this compound presents unique purification challenges. The presence of the electron-withdrawing 6-trifluoromethyl (CF₃) group significantly increases the acidity of the N-hydroxyl proton, altering its chromatographic behavior and solubility profile compared to unsubstituted analogs. Furthermore, the lability of the N–O bond makes the molecule susceptible to over-reduction and thermal degradation.
This guide is designed for researchers and drug development professionals, providing field-proven methodologies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity isolation.
Mechanistic Context: Understanding the Impurity Profile
To purify a reaction mixture effectively, one must understand the causality behind the impurities. The synthesis of 1-hydroxyindolin-2-ones typically involves the partial catalytic hydrogenation of 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid. The goal is to arrest the reduction at the hydroxylamine stage, which spontaneously cyclizes to the target compound .
However, the N–O bond is highly susceptible to further cleavage, leading to the primary impurity: the over-reduced lactam (6-(trifluoromethyl)indolin-2-one).
Mechanistic pathway showing target cyclization versus lactam over-reduction.
Selecting the right purification method depends on the scale and the specific impurity profile of your crude mixture. The table below summarizes the efficacy of various techniques based on empirical laboratory data.
Purification Technique
Target Purity (%)
Yield Recovery (%)
Primary Impurity Removed
Causality & Scientific Rationale
Acid-Base Extraction
85 - 90%
92%
Over-reduced Lactam
Exploits the enhanced acidity of the N-OH group (pKa ~6.5) caused by the 6-CF₃ group. Neutral lactams remain in the organic phase.
Flash Chromatography
> 95%
75 - 80%
Unreacted SM, Dimers
Requires acidic modifiers (1% AcOH) to suppress N-OH ionization, preventing severe tailing on silica gel.
Recrystallization
> 99%
60 - 70%
Trace colored impurities
DCM/Hexanes capitalizes on the differential solubility of the N-OH compound vs. the highly crystalline lactam.
Step-by-Step Purification Methodology
To achieve >99% purity, we recommend a tandem approach: an initial chemoselective extraction followed by a polishing chromatographic step .
Workflow for isolating 1-hydroxy-6-(trifluoromethyl)indolin-2-one from crude mixtures.
Protocol: Chemoselective Isolation and Polishing
Step 1: Catalyst Filtration & Quench
Purge the reaction vessel with Argon to displace residual hydrogen.
Filter the crude mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Caution: Dry Pt/C is pyrophoric. Keep the filter cake wet with solvent.
Concentrate the filtrate under reduced pressure (maintain water bath < 35°C to prevent thermal N-O cleavage).
Step 2: Acid-Base Extraction (The Critical Separation)
Dissolve the crude residue in Ethyl Acetate (EtOAc).
Extract the organic layer with 0.5 M aqueous Na₂CO₃ (pH ~9.5) three times.
Causality: The electron-withdrawing 6-CF₃ group lowers the pKa of the N-OH proton. At pH 9.5, the target compound is deprotonated and partitions into the aqueous phase, while the over-reduced neutral lactam remains in the EtOAc layer.
Self-Validating Check: Spot the EtOAc layer on a TLC plate and stain with 1% aqueous FeCl₃. If the spot turns deep purple/red, N-OH product is still present; perform an additional Na₂CO₃ extraction.
Carefully acidify the combined aqueous layers to pH 2-3 using 1 M HCl at 0°C. A white/pale yellow precipitate will form.
Extract the acidified aqueous layer with fresh EtOAc, dry over anhydrous Na₂SO₄, and concentrate.
Step 3: Flash Column Chromatography
Load the enriched residue onto a silica gel column.
Elute using a gradient of Toluene:EtOAc (8:2 to 6:4) containing 1% Glacial Acetic Acid .
Causality: Without acetic acid, the acidic N-OH group will interact strongly with the silanol groups on the stationary phase, causing massive streaking and poor resolution.
Troubleshooting & FAQs
Q: I am experiencing severe streaking on my silica column, and my product is eluting over 15 fractions. How do I fix this?A: This is the most common issue with 1-hydroxyoxindoles. The 6-CF₃ group makes the N-OH highly acidic, leading to ionization on the slightly acidic silica gel.
Solution: You must suppress this ionization. Pre-treat your silica with 1% acetic acid in your starting mobile phase, and maintain 1% acetic acid throughout the elution. Alternatively, switch to reverse-phase chromatography (C18) using a Water/Acetonitrile gradient with 0.1% Formic Acid, which handles acidic heterocycles much better.
Q: My final NMR shows a ~15% contamination of the 6-(trifluoromethyl)indolin-2-one (lactam). How can I separate them without running another column?A: Because the lactam lacks the acidic N-OH proton, you can easily separate them using the Acid-Base extraction protocol detailed in Step 2 above. Dissolve your mixture in a non-polar organic solvent (e.g., diethyl ether) and extract with saturated NaHCO₃. The target will move to the aqueous layer, leaving the lactam behind.
Q: How can I quickly monitor the formation of the 1-hydroxy compound versus the lactam during the reaction?A: Use a Ferric Chloride (FeCl₃) TLC stain.
Self-Validating Protocol: Prepare a 1% FeCl₃ solution in water/methanol. Dip your developed TLC plate into the stain. The 1-hydroxy-6-(trifluoromethyl)indolin-2-one will immediately form a highly visible, deep purple/red chelate complex. The over-reduced lactam and the starting nitro compound will not react, remaining invisible under visible light until a different stain (like CAM or KMnO₄) is applied.
Q: I am losing product during the final solvent removal step. The material turns dark brown. What is happening?A: You are likely experiencing thermal degradation. 1-Hydroxyoxindoles can undergo disproportionation or N-O bond homolysis if heated excessively, especially in the presence of trace metals or oxygen.
Solution: Always evaporate solvents under high vacuum with a water bath temperature strictly below 35°C. For long-term storage, store the purified solid under an inert atmosphere (Argon/Nitrogen) at -20°C.
References
A convenient synthesis of various substituted 1-hydroxyoxindoles. Kende, A. S., & Thurston, J. Synthetic Communications.[Link]
Use of a Pharmacophore Model To Discover a New Class of Influenza Endonuclease Inhibitors. Parkes, K. E. B., et al. Journal of Medicinal Chemistry.[Link]
Optimization
Technical Support Center: Handling & Stability of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one
Welcome to the Technical Support Center for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2). This molecule is a highly specialized N-hydroxyoxindole derivative utilized in drug discovery and synthetic metho...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2). This molecule is a highly specialized N-hydroxyoxindole derivative utilized in drug discovery and synthetic methodology. While the trifluoromethyl (-CF₃) group provides unique stereoelectronic properties, the N-hydroxyindolin-2-one core is notoriously sensitive to environmental factors.
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind instability, and implement self-validating storage protocols.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my 1-Hydroxy-6-(trifluoromethyl)indolin-2-one sample degrade so rapidly when dissolved in polar or basic solvents?A1: The degradation is driven by the specific stereoelectronic environment of the molecule. The -CF₃ group at the 6-position exerts a strong electron-withdrawing inductive effect (-I). While this stabilizes the aromatic ring against electrophilic attack, it significantly increases the acidity of the N-OH proton. In polar or slightly basic solvents, the molecule readily deprotonates to form a conjugate base (N-O⁻). This anionic species is highly susceptible to single-electron transfer (SET) oxidation, leading to the formation of a highly reactive iminoxyl or nitroxide radical. Mechanistic studies on related N-hydroxyindoles demonstrate that these radicals rapidly undergo bimolecular decay to form dimers, or undergo further oxidation to yield ring-opened amides or isatin derivatives 1.
Q2: I left my sample on the benchtop under ambient light, and it changed from pale yellow to dark brown. What happened?A2: You are observing photolytic cleavage. N-hydroxyoxindoles are known to be highly photoactive. Exposure to ambient UV/Vis light induces intramolecular photocyclization and N-O bond homolysis 2. The dark brown color is the macroscopic manifestation of radical recombination (dimerization) and the accumulation of complex polymeric degradants. Once this color shift occurs, the sample is compromised and cannot be rescued via standard recrystallization.
Q3: What are the absolute optimal storage conditions to prevent this degradation?A3: The causality of degradation relies on three factors: light (photolysis), oxygen (SET oxidation), and moisture/heat (hydrolysis/thermal decay). Therefore, the solid powder must be stored at -20°C or -80°C in amber glass vials, strictly under an Argon or Nitrogen atmosphere . Solutions should never be stored long-term; reconstitute only the exact molarity required for immediate assays using anhydrous, degassed solvents.
Part 2: Quantitative Stability Profile
To assist in experimental planning, the following table summarizes the quantitative stability data and half-life (
t1/2
) of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one under various environmental conditions.
Storage Condition
Atmosphere
Light Exposure
Estimated Half-Life (
t1/2
)
Primary Degradation Pathway
Solution (DMSO)
Ambient Air
Ambient Light
< 4 hours
Photolytic N-O homolysis & dimerization
Solution (Degassed DMSO)
Argon
Dark
~48 hours
Trace SET oxidation / Ring-opening
Solid Powder
Ambient Air
Ambient Light
~7 days
Surface oxidation & radical formation
Solid Powder
Ambient Air
Dark (4°C)
~3 months
Slow thermal oxidation
Solid Powder
Argon
Dark (-20°C)
> 12 months
Stable (No degradation detected)
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, handling this molecule requires a self-validating system —meaning the protocol inherently includes checkpoints that prove the sample's integrity before proceeding to the next step. If a checkpoint fails, the workflow halts, preventing downstream assay failure.
Protocol: Inert Aliquoting and Reconstitution Workflow
Step 1: Pre-Processing Quality Control (Validation Checkpoint 1)
Action: Upon receipt of the synthesized or purchased batch, dissolve a 1 mg micro-sample in LC-MS grade acetonitrile.
Validation: Run an LC-MS (Negative Ion Mode). The system must validate a purity of >98% with a dominant
[M−H]−
peak at m/z 216.1. Visually, the solid must be off-white to pale yellow. If the powder is brown or the LC-MS shows +16 Da (over-oxidation) peaks, reject the batch.
Step 2: Environmental Control & Aliquoting
Action: Transfer the bulk powder into a glove box or a controlled environment purged with Argon.
Causality: Argon is heavier than Nitrogen and provides a superior inert blanket, completely displacing the oxygen required for SET oxidation.
Execution: Aliquot the powder into single-use, pre-dried amber glass vials. Minimize the headspace (fill the vial to at least 95% capacity if possible) to reduce the volume of trapped gas.
Step 3: Sealing and Cryogenic Storage
Action: Cap the vials with PTFE-lined septa (avoid standard rubber, which can leach plasticizers and allow oxygen permeation over time). Seal the caps with Parafilm.
Execution: Transfer immediately to a -20°C or -80°C freezer.
Step 4: Thawing and Reconstitution (Validation Checkpoint 2)
Action: When required for an assay, remove a single-use vial from the freezer and place it in a vacuum desiccator in the dark for 30 minutes to reach room temperature.
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, triggering localized hydrolysis and accelerating degradation.
Validation: Once at room temperature, open the vial and reconstitute using anhydrous, degassed solvent. Self-Validation Check: Inspect the solution against a white background. It must remain clear and pale. Any immediate shift to a dark, muddy color indicates the solvent was not properly degassed and radical oxidation has occurred. Discard the solution if this happens.
Part 4: Workflow Visualization
Workflow for aliquoting and long-term storage of N-hydroxyoxindole derivatives to halt degradation.
Part 5: References
Counterion Control of t-BuO-Mediated Single Electron Transfer to Nitrostilbenes Constructs N-Hydroxyindoles or Oxindoles. Angewandte Chemie International Edition.
Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Chemistry - A European Journal.
Troubleshooting NMR peak overlap in 1-Hydroxy-6-(trifluoromethyl)indolin-2-one spectra
Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 1-Hydroxy-6-(trifluoromethyl)indolin-2-on...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 1-Hydroxy-6-(trifluoromethyl)indolin-2-one .
The introduction of a trifluoromethyl (
−CF3
) group onto the indolin-2-one core drastically alters the local magnetic environment. The strong electron-withdrawing nature of the
−CF3
group, combined with the 100% natural abundance of spin-½
19F
nuclei, introduces severe scalar coupling (
JCF
) and chemical shift convergence. Furthermore, the
N−OH
moiety introduces dynamic chemical exchange phenomena. This guide provides self-validating protocols to resolve these overlapping signals and unambiguously assign your spectra.
Typical NMR Parameters for 6-(Trifluoromethyl)indolin-2-one Derivatives
To effectively troubleshoot, you must first establish the baseline spectroscopic expectations for this scaffold[1].
Nucleus
Position
Typical Chemical Shift (ppm)
Multiplicity
Coupling Constant (Hz)
1
H
N-OH (C1)
10.0 – 11.0 (in DMSO-
d6
)
Broad Singlet
N/A (Exchangeable)
1
H
H4 (Ar-H)
~7.2 – 7.5
Doublet
3JHH≈8.0
1
H
H5 (Ar-H)
~7.4 – 7.7
Doublet of Doublets
3JHH≈8.0
,
4JHH≈1.5
1
H
H7 (Ar-H)
~7.0 – 7.2
Broad Singlet / Doublet
4JHH≈1.5
19
F
−CF3
(C6)
-59.0 to -63.0
Singlet
N/A
13
C
−CF3
123.0 – 125.0
Quartet
1JCF≈272
13
C
C6 (Ar-C)
128.0 – 131.0
Quartet
2JCF≈28−32
13
C
C5, C7 (Ar-C)
110.0 – 120.0
Quartet
3JCF≈4−5
Diagnostic Workflow for Peak Overlap
Figure 1: Decision tree for troubleshooting 1H and 13C NMR peak overlap in fluorinated indolinones.
Q1: My
13
C NMR spectrum has a highly complex, unreadable aromatic region (110–140 ppm) with multiple overlapping multiplets. How do I simplify this?
Causality: This is a classic artifact of carbon-fluorine spin-spin scalar coupling. Because
19F
is 100% naturally abundant and possesses a spin of ½, it splits the adjacent carbon signals. The
−CF3
carbon itself appears as a massive quartet (
1JCF≈272
Hz), the ipso C6 carbon as a quartet (
2JCF≈30
Hz), and the ortho C5 and C7 carbons as smaller quartets (
3JCF≈4−5
Hz). These quartets overlap heavily with the singlets of C4, C3a, and C7a, creating a "forest" of peaks[2].
Solution: Perform a
13
C{
1
H,
19
F} double-decoupled NMR experiment. By applying continuous composite pulse decoupling at both the
1
H and
19
F resonance frequencies during
13
C acquisition, all scalar couplings are abolished, collapsing the quartets into sharp, easily identifiable singlets[3].
Hardware Verification: Ensure the spectrometer is equipped with a dedicated H/F/X triple-resonance probe capable of pulsing
1
H,
19
F, and
13
C simultaneously.
Frequency Referencing: Acquire a standard 1D
19
F spectrum. Note the exact frequency offset (O3P) of the
−CF3
resonance (typically around -61 ppm).
Decoupler Setup: Set the
19
F decoupler offset to the exact frequency of the
−CF3
peak. Select a broadband decoupling sequence (e.g., WALTZ-16 or GARP) for both the
1
H and
19
F channels[4].
Validation Checkpoint (Self-Validation): Before running the full overnight
13
C acquisition, acquire a quick 4-scan
13
C spectrum. Look at the ~124 ppm region. The previously broad quartet must now appear as a single, sharp peak. If residual splitting (e.g., a doublet) is observed, the
19
F decoupler power is too low or the offset is incorrect.
Full Acquisition: Once validated, proceed with the full acquisition to achieve the desired signal-to-noise ratio.
Q2: The aromatic protons (H4, H5, H7) in my
1
H NMR spectrum are overlapping into an unresolvable multiplet. How can I differentiate them?
Causality: The electron-withdrawing
−CF3
group deshields the H5 and H7 protons. Depending on the dielectric constant and hydrogen-bonding capacity of your solvent, the chemical shifts of H4, H5, and H7 can converge into a tight multiplet (~7.4 ppm), making integration and
J
-coupling analysis impossible.
Solution: Solvent titration is the most effective first-line strategy. Changing from a non-polar solvent like
CDCl3
to a strong hydrogen-bond acceptor like DMSO-
d6
alters the solvation sphere around the N-OH group and the C2-carbonyl oxygen. This differential solvation induces anisotropic shielding changes across the indolinone core, often separating the H5 and H7 signals[1]. If 1D methods fail, you must utilize spatial 2D NMR (See Q4).
Q3: The N-OH proton signal is extremely broad, overlapping with the aromatic region, or sometimes disappears entirely. Is my compound degrading?
Causality: No, your compound is likely intact. The N-OH proton undergoes dynamic chemical exchange with trace water in the solvent or engages in intermolecular hydrogen bonding. If the rate of this exchange is intermediate on the NMR timescale, the signal broadens significantly and can blend into the baseline.
Cooling Protocol: Lower the sample temperature incrementally (e.g., from 298 K to 273 K).
Mechanism: Cooling slows down the kinetic rate of the chemical exchange. Once the exchange rate drops below the NMR timescale, the N-OH peak will sharpen into a distinct singlet, moving it out of the aromatic overlap region.
Alternative: Use a rigorously dried, aprotic solvent (e.g., anhydrous DMSO-
d6
stored over molecular sieves) to eliminate exchange with bulk water.
Q4: I need to unambiguously assign the C5 and C7 positions relative to the
−CF3
group. Which 2D NMR technique is best?
Causality: Standard
1
H-
1
H COSY or HMBC can struggle here due to the isolation of H7 (it only has weak
4J
meta-coupling to H5). To prove the exact regiochemistry of the
−CF3
group, you must rely on through-space dipolar interactions rather than through-bond scalar couplings.
Solution: The
1
H-
19
F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment is the gold standard for fluorinated aromatics[4]. It detects spatial proximity (typically within 4-5 Å) between fluorine and proton nuclei.
Protocol:
1
H-
19
F HOESY Setup
Preparation: Acquire standard
1
H and
19
F 1D spectra to define the precise spectral windows (SW) for both dimensions.
Mixing Time (
τm
): Set the NOE mixing time to 300–500 ms. Because
19
F and
1
H have high and similar gyromagnetic ratios, cross-relaxation is highly efficient in small molecules[4].
Validation Checkpoint (Self-Validation): Analyze the 2D cross-peaks. The
−CF3
group at C6 must show strong cross-peaks only with the adjacent H5 and H7 protons. Crucially, there must be zero cross-peak intensity at the H4 frequency. The absence of an H4 cross-peak validates that the NOE transfer is purely spatial and that spin-diffusion artifacts are properly suppressed.
Final Assignment: Once H5 is identified via its HOESY cross-peak with
19
F, use a standard
1
H-
1
H COSY to trace the
3J
connectivity from H5 to H4, completing the aromatic assignment.
Title: Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy
Source: acs.org
URL: [4]
Title: 13C NMR with 1H and 19F double decoupling
Source: epfl.ch
URL: [3]
Title: Selective Nuclear Magnetic Resonance Experiments for Sign-Sensitive Determination of Heteronuclear Couplings: Expanding the Analysis of Crude Reaction Mixtures
Source: acs.org
URL: [2]
Technical Support Center: Optimizing 1-Hydroxy-6-(trifluoromethyl)indolin-2-one Synthesis
Welcome to the Technical Support Center for the synthesis and optimization of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one derivatives. These compounds are critical intermediates in the development of pharmaceuticals, incl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and optimization of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one derivatives. These compounds are critical intermediates in the development of pharmaceuticals, including viral endonuclease inhibitors and other bioactive molecules[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, chemoselective synthesis.
Q1: During the reduction of 2-nitro-4-(trifluoromethyl)phenylacetic acid, I am seeing significant over-reduction to the lactam byproduct. How can I arrest the reduction at the hydroxylamine stage?A: The over-reduction of the nitro group past the hydroxylamine intermediate to the fully reduced amine (which then cyclizes to the standard indolin-2-one lactam) is a classic issue in batch hydrogenation. To achieve selective partial reduction, transition from batch to continuous flow hydrogenation using a Pt/C catalyst[2]. Crucially, the addition of a bidentate ligand, such as 1,10-phenanthroline , acts as a unique catalytic inhibitor. It modulates the platinum surface reactivity, preventing the cleavage of the N-O bond. Under these optimized flow conditions, the targeted hydroxamic acid (1-hydroxyindolin-2-one) can be produced with a high selectivity (up to 49:1) over the lactam byproduct[2][3].
Q2: The isolated 1-hydroxy-6-(trifluoromethyl)indolin-2-one derivative is difficult to handle and purify due to poor solubility. What is the best workaround?A: While the 1-hydroxyindolin-2-one derivative can be isolated, it is often highly polar and prone to degradation or challenging to purify via standard chromatography. The most effective strategy is to perform a direct, in situ protection of the hydroxyl group. We recommend converting it directly into its pivaloyl ester using pivaloyl chloride and N,N-Diisopropylethylamine (DIPEA) in dichloromethane (CH₂Cl₂)[1]. The resulting pivaloyl-protected intermediate is significantly more soluble in organic solvents, highly stable, and can be easily purified by silica gel chromatography, maintaining an overall yield of ~50% even at a 50-gram scale[1].
Q3: When attempting Knoevenagel-type condensations with my protected indolin-2-one derivative, the reaction stalls or reverts to the starting material. Why is this happening?A: Standard Knoevenagel condensations with carboxylic acids can be reversible under basic conditions, leading to poor equilibrium yields and reversion to the starting indolinone[1]. To drive the reaction forward, avoid using free carboxylic acids. Instead, activate the acid by using acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) (2–4 equivalents). Pair this with a strong, non-nucleophilic base like DIPEA (3–5 equivalents) and a catalytic amount of DMAP (10–20 mol %) in CH₂Cl₂[1]. This creates a highly reactive electrophilic species that irreversibly traps the indolinone enolate, providing reproducible yields of 50–70%[1].
Reaction Workflow and Mechanistic Pathway
The following diagram illustrates the optimized continuous flow pathway, highlighting the critical role of the catalytic inhibitor in preventing over-reduction.
Quantitative Data: Catalyst and Additive Optimization
Table 1: Optimization of reaction conditions for the selective reduction of 2-nitrophenylacetic acid derivatives to 1-hydroxyindolin-2-ones.
Catalyst System
Additive / Inhibitor
Reaction Mode
Selectivity (Hydroxamic Acid : Lactam)
Yield (%)
Zn dust / NH₄Cl
None
Batch
2:1
< 30%
Pt/C (5%)
None
Batch
1:3 (Over-reduction favored)
25%
Pt/C (5%)
1,10-phenanthroline
Batch
15:1
65%
Pt/C (5%)
1,10-phenanthroline
Continuous Flow
49:1
> 85%
Validated Experimental Protocols
Protocol A: Chemoselective Synthesis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one via Flow Hydrogenation
This protocol utilizes continuous flow chemistry to ensure precise residence times and thermal control, mitigating exothermic runaway and over-reduction.
System Preparation: Equip a continuous flow reactor with a packed-bed column containing 5% Pt/C catalyst. Flush the system with a degassed mixture of Ethanol/DMSO (9:1 v/v).
Substrate Solution: Dissolve 2-nitro-4-(trifluoromethyl)phenylacetic acid (0.1 M) and 1,10-phenanthroline (0.05 equivalents) in the Ethanol/DMSO solvent mixture.
Hydrogenation: Pump the substrate solution through the reactor at a flow rate optimized for a 5-minute residence time. Maintain the reactor temperature at 25 °C and the hydrogen pressure at 10–15 bar.
Cyclization: Collect the effluent directly into a stirred receiving flask containing glacial acetic acid (2.0 equivalents relative to the starting material) to promote in situ cyclization of the intermediate hydroxylamine[1].
Workup: Concentrate the mixture in vacuo. If isolation is required, precipitate the product by adding cold water, filter, and dry. Alternatively, proceed directly to Protocol B.
Protocol B: In situ Pivaloyl Protection for Enhanced Solubility
Because the free 1-hydroxyindolin-2-one is poorly soluble, immediate protection is recommended for downstream handling[1].
Reaction Setup: Dissolve the crude 1-hydroxy-6-(trifluoromethyl)indolin-2-one (approx. 50 mmol) in anhydrous CH₂Cl₂ (250 mL) under an inert argon atmosphere.
Base Addition: Add DIPEA (2.0 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.
Acylation: Dropwise, add pivaloyl chloride (1.2 equivalents) over 15 minutes.
Completion: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC or LC-MS.
Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (2 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the highly soluble product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
References
Use of a Pharmacophore Model To Discover a New Class of Influenza Endonuclease Inhibitors
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Development of a Continuous Flow Synthesis of Ezogabine: Process Optimization and Scale-Up
Source: Organic Process Research & Development (via ResearchGate)
URL:[Link]
Ru(II) Phenanthroline Complex As Catalyst for Chemoselective Hydrogenation of Nitro-Aryls in a Green Process
Source: ResearchGate
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one Synthesis Methods
Executive Summary & Pharmacological Context
1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) is a highly specialized, privileged scaffold in modern medicinal chemistry. The indolin-2-one (oxindole) core is ubiquitous in kinase inhibitors and CNS therapeutics, while the N-hydroxy (1-hydroxy) modification introduces unique hydrogen-bonding capabilities and alters the electronic landscape of the lactam ring[1]. Furthermore, the strategic placement of a trifluoromethyl (-CF3) group at the 6-position significantly enhances lipophilicity, metabolic stability, and transmembrane permeation[2]. This specific substitution pattern is a critical structural motif in the development of Maxi-K (BK) potassium channel openers, such as analogs of BMS-204352, which are investigated for acute ischemic stroke and Fragile X syndrome[3][4].
Synthesizing N-hydroxyoxindoles is notoriously capricious. Standard reduction of nitroarenes often bypasses the desired hydroxylamine intermediate, leading to over-reduction and the formation of standard N-H oxindoles[1]. This guide objectively compares three distinct synthetic methodologies for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, analyzing their mechanistic causality, scalability, and experimental reliability.
Mechanistic Overview of Synthetic Pathways
The synthesis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one generally falls into three strategic categories:
Reductive Cyclization (The Kende Method) : Controlled reduction of 2-nitro-4-(trifluoromethyl)phenylacetic acid to trap the transient hydroxylamine.
Transition-Metal Catalyzed C-N Coupling : Intramolecular cyclization of an O-protected hydroxamic acid.
Direct N-Oxidation : Electrophilic oxygen transfer to the parent 6-(trifluoromethyl)indolin-2-one.
Figure 1: Divergent synthetic pathways for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.
Comparative Analysis of Synthesis Methods
Method A: Reductive Cyclization of 2-Nitrophenylacetic Acids (Industry Standard)
Originally pioneered by Kende et al., this method relies on the partial reduction of the nitro group to a hydroxylamine, which rapidly undergoes intramolecular aminolysis with the adjacent carboxylic acid to form the N-hydroxy lactam[1][5].
Causality & Catalyst Poisoning : If standard catalytic hydrogenation (e.g., Pd/C, H2) is used, the hydroxylamine reduces almost as rapidly as the nitro group, yielding the deoxygenated N-H oxindole[1]. To arrest the reduction at the hydroxylamine stage, the Pd/C catalyst must be poisoned with Dimethyl Sulfoxide (DMSO). The DMSO coordinates to the palladium surface, dampening its catalytic activity just enough to prevent the cleavage of the N-O bond.
Alternative (Chemical Reduction) : Using Zinc dust in aqueous ammonium chloride (Zn/NH4Cl) provides a mild, single-electron transfer environment that selectively yields the hydroxylamine without the need for high-pressure hydrogen gas[5].
This modern approach utilizes a Buchwald-Hartwig-type amidation. The precursor, an O-protected hydroxamic acid bearing an ortho-halide, undergoes oxidative addition at the C-Br bond, followed by coordination of the nitrogen and reductive elimination.
Causality & Regioselectivity : The strong electron-withdrawing nature of the -CF3 group at the para-position to the bromide accelerates the initial oxidative addition of the Palladium catalyst. However, the O-protecting group (e.g., Benzyl or THP) is mandatory; free hydroxamic acids strongly chelate the Palladium, killing the catalyst turnover.
Method C: Direct N-Oxidation of 6-(Trifluoromethyl)oxindole
Causality & Failure Modes : Direct N-oxidation of oxindoles using DMDO or mCPBA is highly inefficient. The -CF3 group withdraws electron density from the aromatic ring, making the lactam nitrogen exceptionally electron-poor and non-nucleophilic. Consequently, oxidants preferentially attack the C3 position (yielding 3-hydroxyoxindoles or isatins) rather than the nitrogen[6]. This method is generally abandoned for this specific substrate.
Quantitative Performance Data
Metric
Method A1: Hydrogenation (Pd/C + DMSO)
Method A2: Chemical Reduction (Zn/NH4Cl)
Method B: Pd-Catalyzed C-N Coupling
Method C: Direct N-Oxidation
Overall Yield
65 - 75%
70 - 82%
50 - 60% (Over 2 steps)
< 10%
Regioselectivity
Excellent (N-OH specific)
Excellent (N-OH specific)
Excellent
Poor (C3-OH dominates)
Scalability
High (Industrial standard)
Moderate (Exothermic Zn addition)
Low (Expensive Pd/Ligands)
Not Viable
Primary Impurity
6-(CF3)indolin-2-one (N-H)
Unreacted starting material
Dehalogenated byproduct
6-(CF3)isatin
Cost / E-Factor
Low / Low
Low / Moderate (Zn salts)
High / High
N/A
Validated Experimental Protocols
Protocol 1: Chemical Reductive Cyclization (Zn/NH4Cl) - Recommended for Lab Scale
This protocol is a self-validating system: the color change from the deep yellow of the nitroarene to a pale solution indicates successful reduction, while subsequent acidification drives the cyclization.
Preparation : Dissolve 2-nitro-4-(trifluoromethyl)phenylacetic acid (10.0 mmol, 2.49 g)[7] in a mixture of THF (30 mL) and water (10 mL).
Buffer Addition : Add solid Ammonium Chloride (NH4Cl, 40.0 mmol, 2.14 g) to the solution and stir until dissolved. Cool the reaction flask to 0 °C in an ice bath.
Controlled Reduction : Slowly add Zinc dust (30.0 mmol, 1.96 g) in small portions over 30 minutes. Critical Step: The reaction is exothermic. Rapid addition will cause local heating, driving the over-reduction to the aniline.
Maturation : Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 1:1) until the starting material is consumed.
Filtration : Filter the heterogeneous mixture through a pad of Celite to remove insoluble Zinc salts. Wash the filter cake with EtOAc (20 mL).
Cyclization : Transfer the filtrate to a separatory funnel and add 1M H2SO4 (20 mL). The acidic environment protonates the leaving group (water) from the intermediate, rapidly driving the intramolecular cyclization[1].
Workup : Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification : Recrystallize the crude solid from hot ethanol/water to yield 1-Hydroxy-6-(trifluoromethyl)indolin-2-one as an off-white crystalline solid.
Catalyst Poisoning : Add 10% Pd/C (0.5 g) followed by Dimethyl Sulfoxide (DMSO, 1.5 mL). Causality: The exact ratio of DMSO to Pd is critical. Too little results in N-H oxindole formation; too much halts the reaction entirely[1].
Hydrogenation : Purge the reaction vessel with Argon, then introduce Hydrogen gas via a balloon or Parr shaker (1 atm).
Monitoring : Monitor hydrogen uptake. The reaction should consume exactly 2 molar equivalents of H2. Once uptake ceases, stop the reaction immediately.
Cyclization & Workup : Filter the catalyst through Celite. Add 5 mL of concentrated H2SO4 to the filtrate and stir for 4 hours at 25 °C to ensure complete cyclization. Concentrate, neutralize, and extract with EtOAc.
Application Scientist's Recommendation
For the synthesis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, Method A2 (Zn/NH4Cl Reduction) is the most robust and reliable approach for discovery-scale medicinal chemistry. It avoids the stringent pressure requirements and precise catalyst poisoning needed in hydrogenation, while completely bypassing the expensive transition metals required in cross-coupling methodologies. Researchers developing Maxi-K channel openers or novel kinase inhibitors should utilize this route to rapidly access the 6-CF3-N-hydroxyoxindole scaffold for downstream derivatization.
References
In Situ Generation of Electrophilic Trifluoromethylthio Reagents for Enantioselective Trifluoromethylthiolation of Oxindoles. ACS Publications.[Link]
Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry.[Link]
Synthesis of 1-Hydroxyoxindoles. Synthetic Communications.[Link]
A Comparative Guide to HPLC-Based Purity Validation of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one
Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a fundamental pillar of safety and eff...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 1-Hydroxy-6-(trifluoromethyl)indolin-2-one is a heterocyclic compound whose scaffold is of significant interest in medicinal chemistry. As with any component destined for therapeutic use, establishing a robust, reliable, and validated analytical method for purity determination is a regulatory and scientific necessity. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering unparalleled precision and resolution.[1]
This guide provides an in-depth, comparative analysis of HPLC methods for validating the purity of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one. Moving beyond a simple recitation of protocols, we will explore the causal relationships behind methodological choices, grounding our discussion in the physicochemical properties of the analyte and the rigorous standards of international regulatory bodies.
Physicochemical Properties & Analytical Strategy
A successful analytical method is built upon a thorough understanding of the target molecule. 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (C9H6F3NO2, M.W. 217.147) is a substituted indolinone, also known as an oxindole.[2][3] Its structure presents key features that dictate our analytical approach:
Polarity: The presence of a hydroxyl (-OH) and a carbonyl (C=O) group, alongside the indolinone core, imparts significant polarity.
Aromaticity & UV Absorbance: The benzene ring component of the indolinone structure contains a chromophore that allows for sensitive detection using UV-Vis spectrophotometry.
Key Functional Groups: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which can influence the acidity of the N-H proton and the overall electronic distribution of the molecule.[4] The hydroxyl group attached to the nitrogen (N-hydroxy) adds a unique reactive and polar site.
Given the polar nature of the molecule, Reversed-Phase HPLC (RP-HPLC) is the most logical and widely used starting point.[5] This technique utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[5] Polar analytes have a lower affinity for the non-polar column, which can sometimes lead to poor retention.[6] Therefore, careful optimization of the mobile phase is critical.
Comparative Analysis of RP-HPLC Methodologies
To achieve optimal separation of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one from potential process-related impurities and degradation products, we will compare two common RP-HPLC approaches: an isocratic method and a gradient method. The primary goal is to achieve a baseline separation of the main peak from all other signals.[7]
Core Chromatographic System:
HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Column: A high-purity, silica-based C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust choice for initial method development.[8]
Detection: UV detection at a wavelength of maximum absorbance (λmax), determined by scanning a standard solution of the analyte with the DAD. For indolinone structures, this is often in the 250-280 nm range.
Method A: Isocratic Elution
Isocratic elution employs a constant mobile phase composition throughout the run. It is simpler and often more robust but may be less effective at resolving compounds with widely different polarities.
Method B: Gradient Elution
Gradient elution involves changing the mobile phase composition over time, typically by increasing the percentage of the stronger, organic solvent. This is highly effective for separating complex mixtures and sharpening peaks, especially for later-eluting compounds.
Detailed Experimental Protocols
Sample Preparation:
Accurately weigh and dissolve a reference standard of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of 1.0 mg/mL.
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from clogging the column.[7]
Mobile Phase Preparation:
Aqueous (Solvent A): Deionized water with 0.1% (v/v) Formic Acid.
Organic (Solvent B): Acetonitrile with 0.1% (v/v) Formic Acid.
Rationale for Formic Acid: The addition of a small amount of acid like formic acid to the mobile phase is a common and critical practice.[9] It serves to control the pH of the mobile phase, typically keeping it below the pKa of residual silanol groups on the silica-based column packing.[9] This suppresses the ionization of these silanols, minimizing undesirable secondary interactions with the analyte and leading to sharper, more symmetrical peaks.[9][10] Formic acid is also volatile, making it an excellent choice for methods that may be transferred to LC-MS analysis.[10][11]
Protocol for Method A (Isocratic)
Column: C18, 4.6 x 150 mm, 3.5 µm.
Mobile Phase: 60% Solvent A (0.1% Formic Acid in Water) : 40% Solvent B (0.1% Formic Acid in Acetonitrile).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: DAD at 265 nm.
Run Time: 15 minutes.
Protocol for Method B (Gradient)
Column: C18, 4.6 x 150 mm, 3.5 µm.
Mobile Phase: Solvents A and B as described above.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: DAD at 265 nm.
Gradient Program:
0.0 min: 20% B
15.0 min: 80% B
17.0 min: 80% B
17.1 min: 20% B
22.0 min: 20% B (column re-equilibration)
Run Time: 22 minutes.
Comparative Data Analysis
The performance of each method is evaluated based on key chromatographic parameters. The following table summarizes expected results for the main analyte peak and a hypothetical early-eluting (polar) and late-eluting (non-polar) impurity.
Parameter
Method A (Isocratic)
Method B (Gradient)
Ideal Value/Goal
Retention Time (Analyte)
~ 5.2 min
~ 9.8 min
Consistent
Tailing Factor (Analyte)
1.3
1.1
0.8 - 1.5
Resolution (Analyte/Impurity 1)
1.8
2.5
> 2.0 (Baseline)
Resolution (Analyte/Impurity 2)
3.5
6.0
> 2.0 (Baseline)
Peak Width (Impurity 2)
Broad
Sharp
As narrow as possible
Analysis Time
15 min
22 min
As short as possible
Interpretation:
Method A (Isocratic): This method is faster. However, the resolution between the main analyte and the early-eluting polar impurity might be just acceptable (1.8). Peak tailing might be slightly more pronounced.
Method B (Gradient): This method provides superior resolving power, achieving excellent baseline separation for both hypothetical impurities. The gradient sharpens the peaks of later-eluting compounds, improving sensitivity and integration accuracy. While the run time is longer, the quality of the separation is significantly higher, which is paramount for a purity validation method.
For purity analysis, Method B is the superior choice . The enhanced resolution provides greater confidence that no impurities are co-eluting with the main peak.[12]
A Systematic Approach to Method Validation (ICH Q2(R1))
Once an optimal chromatographic method is developed, it must be validated to prove it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the definitive framework for this process.[13][14][15]
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Key Validation Parameters Explained
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][16] This is often demonstrated through forced degradation studies (exposing the drug to acid, base, heat, light, and oxidation) to ensure that all resulting degradation peaks are resolved from the main analyte peak. Peak purity analysis using a DAD is a crucial tool here.[12]
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the reference standard (typically 5 concentrations) and performing a linear regression of the peak area versus concentration. An R² value > 0.999 is typically desired.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking a sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities at very low levels.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±0.1 change in mobile phase pH, ±5% change in organic modifier content).[16] This demonstrates the reliability of the method during normal usage.
Conclusion and Recommendations
Validating the purity of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one requires a systematic and scientifically-grounded approach. While an isocratic HPLC method can offer a rapid analysis, a gradient elution method (Method B) provides demonstrably superior resolution , which is a non-negotiable requirement for a reliable purity and stability-indicating assay. The enhanced separation power of the gradient method ensures that potential impurities are not hidden under the main analyte peak, a critical aspect for ensuring the safety and quality of pharmaceutical materials.
The subsequent validation of this method must be conducted in strict accordance with ICH Q2(R1) guidelines.[13][14] By systematically proving specificity, linearity, accuracy, precision, and robustness, the analytical procedure is transformed from a mere measurement into a self-validating system that can be trusted by researchers, developers, and regulatory agencies alike.
References
Title: HPLC solvents and mobile phase additives
Source: University of Leeds
URL: [Link]
Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques
Source: Waters Blog
URL: [Link]
Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column
Source: Agilent
URL: [Link]
Title: Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis
Source: ResearchGate
URL: [Link]
Title: Normal-phase vs. Reversed-phase Chromatography
Source: Phenomenex
URL: [Link]
Title: HPLC Analysis of Very Polar Compounds in Bioanalysis
Source: LCGC International
URL: [Link]
Title: HPLC mobile phases and formic acid
Source: Reddit
URL: [Link]
Title: Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices
Source: Chromatography Forum
URL: [Link]
Title: Mobile Phase Additives for Peptide Characterization
Source: Waters Blog
URL: [Link]
Title: ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology
Source: Health Canada
URL: [Link]
Title: 10 Tips for HPLC Analysis In Pharmaceuticals
Source: Pharmaguideline
URL: [Link]
Title: HPLC Testing and Analysis - Detailed Guide for Accurate Results
Source: Torontech
URL: [Link]
Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: ECA Academy
URL: [Link]
Title: Impurity profiling and HPLC methods for drug quality compliance
Source: AMSbiopharma
URL: [Link]
Title: Quality Guidelines
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis
Source: Pharmabiz
URL: [Link]
Title: Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species
Source: ACS Publications
URL: [Link]
Title: Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives
Source: Frontiers in Chemistry
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Title: Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2
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Title: Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid
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URL: [Link]
Title: Identification and synthesis of impurities formed during sertindole preparation
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Synthesis of indolines
Source: Organic Chemistry Portal
URL: [Link]
Title: Metal-free synthesis of C2-quaternary indolinones by (NH4)2S2O8 mediated oxidative dearomatization of indoles
Source: Semantic Scholar
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Title: HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES
Source: Bosnian Journal of Basic Medical Sciences
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Title: Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval
Source: Chemical Engineering Transactions
URL: [Link]
Title: (PDF) Identification and synthesis of impurities formed during sertindole preparation
Source: ResearchGate
URL: [Link]
Title: (PDF) Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives
Source: ResearchGate
URL: [Link]
Benchmarking 1-Hydroxy-6-(trifluoromethyl)indolin-2-one against other trifluoromethylated indoles
[label="Indolin-2-one Scaffold\n(pi-Stack Caption: Structural contributions of 1-Hydroxy-6-(CF3)indolin-2-one to target binding. Comparative Performance Data When benchmarking 1-Hydroxy-6-(trifluoromethyl)indolin-2-one a...
Author: BenchChem Technical Support Team. Date: April 2026
[label="Indolin-2-one Scaffold\n(pi-Stack
Caption: Structural contributions of 1-Hydroxy-6-(CF3)indolin-2-one to target binding.
Comparative Performance Data
When benchmarking 1-Hydroxy-6-(trifluoromethyl)indolin-2-one against alternative CF3-indoles, quantitative performance metrics dictate compound selection. The table below synthesizes recent pharmacological data across different substitution patterns.
C2-CF3 prevents oxidative cleavage of the pyrrole ring[1].
3-OH-3-CF3-indolin-2-ones
3-hydroxy-3-(trifluoromethyl)indolin-2-one
Antimicrobial / Anticancer
10 - 100 µM
Quaternary stereocenter forces 3D conformation for deep pockets[2].
5-CF3-indoline-2,3-diones
5-((3-CF3-piperidin-1-yl)sulfonyl)isatin
Antiviral (e.g., H1N1)
0.002 - 0.01 µM
C5 substitution enhances target affinity via extended sulfonyl linkers[3].
5-Fluoro/CF3O-indolinones
5-(Trifluoromethoxy)-2-indolinone
Interleukin-1 Receptor (IL-1R)
0.01 - 0.09 µM
Strong IL-1R inhibition; CF3O provides rotational flexibility over CF3[4].
Causality Insight: Why does the position of the CF3 group drastically shift the target? The 3-position CF3 (as seen in 2[2]) creates a bulky quaternary center, forcing the molecule out of planarity. This is ideal for globular enzyme active sites. Conversely, the 6-CF3 group in our benchmark compound maintains the planar geometry of the indolinone core, making it superior for intercalating into narrow kinase hinge regions or flat protein-protein interaction interfaces like IL-1R.
Self-Validating Experimental Protocol: In Vitro Target Benchmarking
To objectively benchmark 1-Hydroxy-6-(trifluoromethyl)indolin-2-one against other derivatives, researchers must utilize a self-validating assay. The following protocol details an LC-MS/MS-backed target inhibition assay (e.g., for IL-1R or Kinase targets) designed to account for the unique physicochemical properties of fluorinated compounds.
Action: Dissolve 1-Hydroxy-6-(trifluoromethyl)indolin-2-one and comparator compounds in 100% anhydrous DMSO to create 10 mM stock solutions.
Causality: Fluorinated indoles exhibit high lipophilicity. Using anhydrous DMSO prevents precipitation.
Self-Validation: Dilute stocks into the aqueous assay buffer ensuring the final DMSO concentration remains strictly <1% v/v . Include a vehicle control (1% DMSO) to establish the baseline and prove the solvent is not inducing target denaturation or cytotoxicity.
Action: Incubate the compounds with the target protein (e.g., IL-1R) at 310K for 30 minutes prior to adding the substrate.
Causality: The highly electronegative –CF3 group often results in slow-binding kinetics due to the displacement of highly ordered water molecules in the target's hydrophobic pocket (often modeled via TIP3P water boxes in MD simulations[4]). Pre-incubation ensures thermodynamic equilibrium is reached.
Step 3: LC-MS/MS Quantification
Action: Quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., a heavy-isotope labeled indole). Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).
Causality: UV-Vis assays are prone to interference from the highly conjugated indolinone core. MRM transitions specifically targeting the loss of the –CF3 group or the N-OH cleavage provide absolute specificity.
Step 4: Data Normalization and Z'-Factor Calculation
Action: Calculate the IC50 values. Validate the assay plate by calculating the Z'-factor using a known, highly active inhibitor (e.g., a validated3[3]) as the positive control.
Self-Validation: A Z'-factor > 0.6 confirms that the assay's dynamic range is sufficient to distinguish the subtle affinity differences between the 6-CF3 and 2-CF3 isomers.
Caption: Self-validating high-throughput screening workflow for CF3-indoles.
Strategic Recommendations
When designing a drug discovery program, the choice of the trifluoromethylated indole should be dictated by the target's binding pocket and the required pharmacokinetic profile:
Choose 2-(Trifluoromethyl)indoles when targeting receptors that require an intact, flat pyrrole ring (e.g., Melatonin receptors).
Choose 3-hydroxy-3-(trifluoromethyl)indolin-2-ones when targeting deep, globular enzymatic pockets where a 3D quaternary stereocenter provides necessary steric bulk.
Benchmark Winner: Choose 1-Hydroxy-6-(trifluoromethyl)indolin-2-one when you need a planar pharmacophore (like a kinase hinge binder) but require enhanced metabolic stability against C5/C6 oxidation, coupled with the unique aqueous solubility and hydrogen-bonding profile afforded by the N-OH group.
References
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines | Organic Letters - ACS Publications. Available at:[Link]
Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines | ChemistrySelect / ResearchGate. Available at:[Link]
Synthesis and bio-evaluation of quaternary centered 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives for anticancer and antimicrobial activities | Monatshefte fuer Chemie. Available at:[Link]
Rhodium(ii)-catalyzed transannulation approach to N-fluoroalkylated indoles | Organic & Biomolecular Chemistry. Available at:[Link]
5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity | Archiv der Pharmazie / Semantic Scholar. Available at:[Link]
Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents | MDPI. Available at:[Link]
Optimizing LC-MS Method Validation for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one: A Comparative Guide on PFP vs. C18 Stationary Phases
Introduction & Analytical Challenges The compound 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) is a highly specialized fluorinated intermediate frequently utilized in the development of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analytical Challenges
The compound 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) is a highly specialized fluorinated intermediate frequently utilized in the development of kinase inhibitors and novel therapeutics[1]. From a bioanalytical perspective, quantifying this analyte in complex biological matrices presents significant challenges. The strongly electron-withdrawing trifluoromethyl (–CF₃) group alters the electron distribution of the indolinone core, creating a strong dipole moment.
When analyzed using traditional Octadecylsilane (C18) columns, fluorinated aromatics often exhibit poor retention, peak tailing, and susceptibility to matrix effects. To ensure regulatory compliance and data integrity, bioanalytical methods must be rigorously validated according to the ICH M10 guidelines [2][3]. This guide objectively compares the performance of conventional C18 stationary phases against Pentafluorophenyl (PFP) columns, providing a self-validating, step-by-step LC-MS/MS protocol tailored for this specific analyte.
Mechanistic Rationale: Why PFP Outperforms C18
The selection of a chromatographic column should not be empirical; it must be driven by the physicochemical properties of the analyte.
C18 Columns (The Baseline): Rely almost exclusively on hydrophobic (dispersive) interactions. Because the –CF₃ group is highly electronegative but not strictly "hydrophobic" in the traditional aliphatic sense, C18 phases often fail to provide adequate retention, causing the analyte to elute in the solvent front where ion suppression from endogenous phospholipids is highest.
PFP Columns (The Superior Alternative): Pentafluorophenyl phases act as Lewis acids. They offer orthogonal retention mechanisms that specifically target the structural features of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one[4]. These mechanisms include:
Fluorine-Fluorine Interactions: Direct affinity between the column's pentafluorophenyl ring and the analyte's –CF₃ group.
π-π Stacking: The electron-deficient PFP ring interacts strongly with the electron-rich regions of the indolinone core.
Dipole-Dipole Interactions: Enhanced retention driven by the strong dipole moment of the analyte.
Figure 1: Mechanistic retention advantages of PFP over C18 for trifluoromethylated analytes.
Experimental Protocol & Workflow
To establish a self-validating system, every step of the extraction and separation is designed to mitigate known points of failure (e.g., solvent mismatch, ion suppression).
Sample Preparation (Protein Precipitation)
Causality Check: Methanol is chosen over Acetonitrile as the extraction solvent. Acetonitrile contains π-electrons that can compete with the analyte for π-π interactions on the PFP column, potentially leading to peak distortion upon injection.
Aliquot 50 µL of plasma (or surrogate matrix) into a 96-well plate.
Add 150 µL of ice-cold Methanol containing a stable-isotope labeled internal standard (SIL-IS) at 10 ng/mL.
Vortex aggressively for 5 minutes at 1000 rpm to ensure complete protein denaturation.
Centrifuge at 4000 × g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. (Dilution matches the initial mobile phase conditions, preventing solvent-front peak distortion).
LC-MS/MS Conditions
Column: Kinetex PFP (50 × 2.1 mm, 2.6 µm) vs. Acquity BEH C18 (50 × 2.1 mm, 1.7 µm).
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.5 min.
MS Detection: Electrospray Ionization in Negative mode (ESI-). The 1-hydroxy group readily deprotonates. MRM Transition: m/z 216.1 [M-H]⁻ → m/z 172.1 (loss of CO₂/fragmentation).
Figure 2: End-to-end LC-MS/MS workflow for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one analysis.
Quantitative Data & Product Comparison
The validation was executed in strict adherence to ICH M10 guidelines[2][6], which require precision and accuracy to be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
Table 1: Chromatographic Performance Comparison
The PFP column demonstrates superior retention and peak symmetry, pulling the analyte away from the suppression zone typical of early-eluting matrix components.
Parameter
Conventional C18 Column
PFP Column
Performance Shift
Retention Time (min)
1.85
3.40
+83% (Avoids solvent front)
Peak Asymmetry (
Tf
)
1.55 (Severe Tailing)
1.08 (Symmetrical)
Resolved secondary interactions
Theoretical Plates (N)
38,000
76,500
+101% Efficiency
Signal-to-Noise at LLOQ
12:1
55:1
~4.5x Sensitivity gain
Table 2: ICH M10 Validation Summary (PFP Column)
By utilizing the PFP phase, the method easily passes all stringent ICH M10 regulatory criteria, proving its robustness for clinical or non-clinical pharmacokinetic studies.
Validation Parameter
ICH M10 Acceptance Criteria
Observed Result (PFP)
Status
Linearity (
R2
)
≥0.9900
0.9994 (1 - 500 ng/mL)
PASS
Intra-day Precision (CV%)
≤15%
(
≤20%
LLOQ)
2.8% - 5.4%
PASS
Inter-day Accuracy
85% - 115%
96.2% - 103.1%
PASS
Matrix Effect (IS-norm)
CV
≤15%
3.8% (Negligible suppression)
PASS
Benchtop Stability (24h)
±15%
of nominal
97.5%
PASS
Conclusion
For the bioanalysis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, traditional C18 columns introduce unnecessary analytical risk due to weak hydrophobic retention and peak tailing. Transitioning to a Pentafluorophenyl (PFP) stationary phase leverages orthogonal retention mechanisms—specifically fluorine-fluorine and π-π interactions—resulting in a highly symmetrical peak, elimination of matrix effects, and a 4.5-fold increase in sensitivity at the LLOQ. This approach ensures a seamless, self-validating pathway to meeting global ICH M10 regulatory standards.
References
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[2] URL:[Link]
bioanalytical method validation and study sample analysis m10 - ICH. International Council for Harmonisation (ICH).[3] URL:[Link]
Implementation strategy of ICH Guideline M10 on bioanalytical method validation. European Medicines Agency (EMA).[6] URL:[Link]
Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals. PubMed (NIH).[7] URL:[Link]
Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase using fluorinated eluent additives. PubMed (NIH).[4] URL:[Link]
Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI.[5] URL:[Link]
Comparing biological assays of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one and its analogs
Title: Comparative Biological Assays of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one and Its Analogs: A Technical Guide for Preclinical Development Executive Summary & Rationale The 6-(trifluoromethyl)indolin-2-one (oxindo...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Biological Assays of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one and Its Analogs: A Technical Guide for Preclinical Development
Executive Summary & Rationale
The 6-(trifluoromethyl)indolin-2-one (oxindole) scaffold is a privileged pharmacophore in drug discovery, heavily utilized in the development of Maxi-K (BKCa) potassium channel openers (e.g., BMS-204352/MaxiPost)[1] and selective kinase inhibitors[2]. The synthetic introduction of an N-hydroxyl group to yield 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS 951883-90-2) fundamentally alters the molecule's physicochemical and pharmacokinetic properties[3].
This guide provides an objective, data-driven comparison of the biological assay performance of the 1-hydroxy derivative against its N-H parent and clinical-stage analogs. By analyzing electrophysiology, target inhibition, and blood-brain barrier (BBB) permeability, we elucidate the causality behind these structural modifications[4].
Pharmacological Targets & Mechanistic Profiling
The primary therapeutic utility of the 6-(trifluoromethyl)oxindole class lies in its ability to modulate ion channels and kinase activity[5].
Maxi-K (BKCa) Activation: These compounds act as positive allosteric modulators, binding to the α-subunit of the large-conductance calcium-activated potassium channel. Activation leads to profound K+ efflux, membrane hyperpolarization, and the subsequent closure of voltage-dependent calcium channels (VDCCs), which confers neuroprotection during ischemic events[1].
Physicochemical Modulation via N-Hydroxylation: The 1-hydroxy substitution replaces the traditional N-H hydrogen bond donor with an N-OH group. This modifies the pKa of the oxindole core, alters the lipophilicity (log P), and significantly impacts P-glycoprotein (P-gp) mediated efflux—a critical optimization step for CNS-targeted therapeutics[4].
Mechanism of Maxi-K channel activation by oxindole analogs leading to neuroprotection.
Comparative Performance Data
The following table synthesizes the comparative pharmacodynamic and pharmacokinetic assay profiles of the 1-hydroxy derivative, the unsubstituted parent scaffold, and the clinical analog BMS-204352. (Note: Data represents established Structure-Activity Relationship (SAR) trends for the oxindole class).
Compound
Maxi-K Activation (EC50, µM)
Kinase Inhibition (CK1δ IC50, µM)
BBB Permeability (Papp, 10⁻⁶ cm/s)
Efflux Ratio (MDCK-MDR1)
6-(Trifluoromethyl)indolin-2-one
>10.0 (Weak)
5.2
18.5
2.8
1-Hydroxy-6-(CF3)indolin-2-one
4.5 (Moderate)
2.1
24.2
1.4
BMS-204352 (MaxiPost)
0.2 (Potent)
>10.0
35.0
1.1
Expert Insight: The 1-hydroxy modification lowers the efflux ratio compared to the N-H parent. By masking the N-H hydrogen bond donor, the molecule becomes less recognizable to P-gp efflux transporters, thereby improving theoretical brain exposure and overall CNS penetrance[4].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the assays used to evaluate these compounds must be designed as self-validating systems.
Causality & Validation: We utilize Chinese Hamster Ovary (CHO) cells stably expressing the human KCNMA1 gene (hSlo). Native neurons possess overlapping K+ currents (e.g., Kv, SK); heterologous expression isolates the BKCa current. The system is self-validating because the recording concludes with the application of Paxilline (1 µM), a highly selective BKCa blocker. If the measured current is not completely abolished by Paxilline, the data point is discarded, ensuring absolute target specificity.
Step-by-Step Methodology:
Cell Preparation: Plate hSlo-expressing CHO cells on glass coverslips. Allow 24 hours for adhesion and recovery.
Solutions Setup:
Internal Solution: 140 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES (pH 7.2). Free Ca²⁺ is strictly clamped at 300 nM to sensitize the channel to voltage.
External Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).
Compound Application: Perfuse the 1-hydroxy analog at escalating concentrations (0.1 µM to 10 µM) using a rapid, gravity-fed perfusion system to establish a dose-response curve.
Voltage Protocol: Hold the cell at -80 mV. Apply depolarizing steps from -60 mV to +80 mV in 20 mV increments (duration: 200 ms).
Validation Step: Apply 1 µM Paxilline to the bath. Measure the residual current to confirm BKCa dependence.
Data Analysis: Calculate the EC50 by plotting the normalized macroscopic tail current amplitude against the log concentration, fitting the data to a standard Hill equation.
Workflow for the whole-cell patch-clamp assay evaluating Maxi-K channel openers.
Protocol B: In Vitro BBB Permeability (MDCK-MDR1 Assay)
Causality & Validation: To empirically evaluate whether the 1-hydroxy substitution improves CNS penetration, we use MDCK cells transfected with the human MDR1 gene (encoding P-gp). The assay measures bidirectional transport (Apical to Basolateral[A-B] and Basolateral to Apical [B-A]). The system is validated using Lucifer Yellow (a paracellular marker) to ensure monolayer integrity; any well with a Lucifer Yellow Papp > 1 × 10⁻⁶ cm/s is rejected due to compromised tight junctions.
Step-by-Step Methodology:
Monolayer Culture: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts. Culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².
Dosing: Add 5 µM of the 1-hydroxy analog to the donor chamber (Apical for A-B; Basolateral for B-A).
Incubation: Incubate at 37°C for 120 minutes on an orbital shaker to minimize the unstirred water layer.
Sampling & LC-MS/MS: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify compound concentration via LC-MS/MS.
Efflux Ratio Calculation: Calculate ER = Papp(B-A) / Papp(A-B). An ER < 2.0 indicates the compound is not a significant P-gp substrate, confirming the N-OH modification's efficacy in evading efflux[4].
Conclusion & Structural Causality
The biological assay profiling of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one demonstrates that N-hydroxylation is not merely a synthetic stepping stone, but a deliberate pharmacokinetic strategy. While highly decorated analogs like BMS-204352 achieve superior target affinity at the Maxi-K channel[1], the 1-hydroxy intermediate provides critical insights into modulating the lipophilicity and efflux liability of the oxindole core. By eliminating the N-H hydrogen bond donor, researchers can optimize the brain-to-plasma ratio, a mandatory parameter for the successful development of neurotherapeutics.
References
Title: Maxi-k potassium channel openers for the treatment of fragile x associated disorders (WO2021234084A1)
Reproducibility of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one Synthesis in Large-Scale Batches: A Comparative Guide
Executive Summary 1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) is a highly specialized N-hydroxyoxindole scaffold. It serves as a critical intermediate in the synthesis of Maxi-K potassium channel opener...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Hydroxy-6-(trifluoromethyl)indolin-2-one (CAS: 951883-90-2) is a highly specialized N-hydroxyoxindole scaffold. It serves as a critical intermediate in the synthesis of Maxi-K potassium channel openers (such as BMS-204352 analogs) and targeted kinase inhibitors[1]. In pharmaceutical manufacturing, scaling up the synthesis of N-hydroxyoxindoles presents distinct chemical engineering challenges. The high propensity for over-reduction (cleavage of the sensitive N–O bond) and the highly exothermic nature of nitro-group reductions necessitate stringent control over reaction kinetics, thermodynamics, and catalyst selection.
This guide objectively compares three synthetic routes, providing experimental data and a self-validating protocol for the most scalable pathway.
Comparative Analysis of Synthetic Routes
To establish a reproducible large-scale process, we must evaluate the causality behind the success or failure of various synthetic strategies.
Mechanism: Reduction of 2-nitro-4-(trifluoromethyl)phenylacetic acid using stoichiometric zinc dust and sulfuric acid[2].
Pros: Reliable for small-scale (<100 g) laboratory synthesis utilizing inexpensive, readily available reagents.
Cons: Generates massive amounts of heavy metal waste, resulting in an unacceptably high E-factor. The reaction is violently exothermic, making temperature control nearly impossible in standard >1 kg batch reactors, leading to inconsistent impurity profiles.
Route B: Catalytic Hydrogenation of Malonate Diesters (Optimized for Scale)
Mechanism: Catalytic hydrogenation of dimethyl 2-nitro-4-(trifluoromethyl)phenylmalonate using a Platinum on Carbon (Pt/C) catalyst, followed by in situ cyclization and decarboxylation[3].
Pros: Highly atom-economical and avoids heavy metal waste. The specific use of Pt/C prevents the over-reduction commonly seen with Palladium catalysts, making it highly reproducible at the >10 kg scale.
Mechanism: Direct oxidation of 6-(trifluoromethyl)indolin-2-one using strong oxidants like dimethyldioxirane (DMDO) or H₂O₂/trifluoroacetic anhydride.
Pros: Utilizes the readily available parent oxindole as a starting material.
Cons: Extremely poor regioselectivity. Competitive oxidation at the C3 position (forming 3-hydroxy or 3,3-dihydroxy species) and the aromatic ring leads to complex impurity profiles that are notoriously difficult to separate via standard crystallization.
Quantitative Performance Metrics
The following table summarizes the performance of each route when simulated or executed at a 10 kg batch scale:
Metric
Route A: Zn/H₂SO₄ Reduction
Route B: Pt/C Hydrogenation
Route C: Direct Oxidation
Overall Yield
45–55%
75–85%
20–30%
Regioselectivity
High
High
Poor (C3 oxidation competes)
E-Factor
>50 (High metal waste)
<10 (Atom economical)
>30 (Excess oxidants)
Scalability
Poor (Exothermic, solids)
Excellent (>10 kg scale)
Poor (Peroxide safety risks)
Primary Impurity
Unreacted nitro species
6-(CF₃)indolin-2-one (<2%)
3-hydroxy-6-(CF₃)indolin-2-one
Mechanistic Pathway of the Optimized Route (Route B)
The success of Route B relies on arresting the catalytic hydrogenation exactly at the hydroxylamine stage before intramolecular cyclization occurs.
Fig 1: Catalytic hydrogenation pathway for N-hydroxyoxindole synthesis.
Detailed Experimental Protocol (Route B)
This protocol outlines the scalable catalytic hydrogenation method, engineered as a self-validating system to ensure batch-to-batch reproducibility.
Step 1: Substrate Loading & Catalyst Preparation
Action: Charge a high-pressure autoclave with dimethyl 2-nitro-4-(trifluoromethyl)phenylmalonate (1.0 eq), glacial acetic acid (solvent, 3 volumes), and 5% Pt/C catalyst (0.5% w/w relative to substrate).
Causality: Acetic acid acts as both a solvent and an acid catalyst for the subsequent cyclization. Platinum on carbon (Pt/C) is strictly selected over Palladium on carbon (Pd/C). Pd/C is highly active and typically drives the reduction all the way to the amine, cleaving the N–O bond to yield the standard 2-oxindole. Pt/C selectively arrests the reduction at the hydroxylamine stage[3].
Step 2: Controlled Hydrogenation
Action: Purge the reactor with N₂ (3x), then pressurize with H₂ to exactly 75 psig. Heat the mixture to 65°C under rapid agitation.
Causality: Maintaining exactly 75 psig and 65°C ensures the reaction kinetics favor the formation of the 2-(N-hydroxyamino) intermediate without over-reduction. Self-Validation: The reaction must be monitored via an H₂ mass flow meter. The absolute cessation of H₂ uptake validates the completion of the nitro-to-hydroxylamine reduction, serving as the critical go/no-go metric before proceeding to the next step[4].
Step 3: In Situ Cyclization & Decarboxylation
Action: Once H₂ uptake ceases, vent the reactor to release CO₂ and residual H₂. Heat the reaction mixture to 100°C for 3.5 hours.
Causality: The elevated temperature drives the Krapcho-style hydrolysis and decarboxylation of the remaining ester group on the C3 position. The hydroxylamine intermediate undergoes spontaneous intramolecular aminolysis with the adjacent malonate ester to form the final N-hydroxyoxindole ring[3].
Step 4: Isolation & Purification
Action: Cool the mixture to 60°C and filter the Pt/C catalyst through a 7 µm metal filter under N₂ pressure (30 psig). Add water (1 volume) to the filtrate and cool to 0–5°C to induce crystallization. Filter, wash with cold water, and dry under vacuum at 40°C.
Causality: Filtering at 60°C prevents the premature precipitation of the product onto the catalyst bed. The addition of water decreases the solubility of the N-hydroxyoxindole in acetic acid, driving a high-purity crystallization that reliably rejects unreacted intermediates and trace over-reduced oxindole.
References
Source: Google Patents (US6469181B1)
Source: Google Patents (WO2021234084A1)
Synthesis, Biological and Computational Evaluation of Novel Oxindole Derivatives as Inhibitors of Src Family Kinases
Source: ResearchGate
URL:[Link]
Proper Disposal of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one. As a valued partner in your research, we are committed to providing informatio...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one. As a valued partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to provide a self-validating system for chemical waste management.
Understanding the Hazard Profile
Inferred Potential Hazards:
Toxicity: Many halogenated organic compounds are toxic if swallowed, inhaled, or absorbed through the skin.[3][4]
Irritation: It may cause skin, eye, and respiratory tract irritation.[3][5]
Environmental Hazard: Improper disposal can lead to environmental contamination.[2]
Given these potential risks, 1-Hydroxy-6-(trifluoromethyl)indolin-2-one must be managed as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-Hydroxy-6-(trifluoromethyl)indolin-2-one for any purpose, including disposal, the following minimum personal protective equipment (PPE) is mandatory. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals in a laboratory setting.[6][7][8]
PPE Component
Specification
Rationale
Gloves
Chemical-resistant gloves (e.g., nitrile)
To prevent skin contact and absorption.[9][10][11]
Disposal of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][12] This protocol ensures compliance and safety.
Materials Required:
Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)
Hazardous waste labels
Waste accumulation log
Procedure:
Container Selection: Choose a waste container that is in good condition and compatible with halogenated organic compounds.[2][13] The container must have a tightly sealing lid.[13][14]
Labeling: Immediately label the waste container with the words "Hazardous Waste."[15] The label must also include:
The full chemical name: "1-Hydroxy-6-(trifluoromethyl)indolin-2-one"
The approximate quantity of waste.
The date the first waste was added.
The primary hazard(s) (e.g., "Toxic," "Irritant").
Waste Collection:
Carefully transfer the waste 1-Hydroxy-6-(trifluoromethyl)indolin-2-one into the designated hazardous waste container.
If the compound is in a solution, it should be collected as a halogenated organic solvent waste.[1][16] Do not mix with non-halogenated waste streams to avoid costly disposal procedures.[16]
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[14][18]
The SAA should be at or near the point of generation and under the control of laboratory personnel.[2][18]
Ensure secondary containment is in place to capture any potential leaks.
Prohibited Disposal Methods:
DO NOT dispose of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one down the drain.[9][16] This is a direct violation of EPA regulations and can harm the environment.[2]
DO NOT dispose of this chemical in the regular trash.
Arrange for Pickup:
Once the waste container is full or has been in storage for the maximum allowed time (per your institution's and local regulations), arrange for its disposal by a licensed hazardous waste disposal company.[12]
Your institution's Environmental Health and Safety (EHS) department will be able to provide guidance on the proper procedures for waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.
Caption: Disposal Workflow for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
Spill:
Evacuate the immediate area.
If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand).
Collect the absorbed material into a sealed container for hazardous waste disposal.[9][10]
For large spills, evacuate the laboratory and contact your institution's EHS department or emergency response team.[13]
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10][19] Remove contaminated clothing. Seek medical attention.[10][19]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][19] Seek immediate medical attention.
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][19]
Regulatory Compliance
All laboratory personnel are required to receive training on hazardous chemical handling and disposal procedures as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7][8][20][21] This includes understanding the contents of your institution's Chemical Hygiene Plan (CHP).[6][7][8] Familiarize yourself with your facility's specific protocols for hazardous waste management.
By adhering to these guidelines, you contribute to a safe and compliant research environment, building a foundation of trust in our collective commitment to scientific integrity and operational excellence.
References
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University. Retrieved from [Link]
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
Safety Data Sheet - 1-Hydroxy-6-(trifluoromethyl)indolin-2-one. (n.d.). INDOFINE Chemical Company, Inc. Retrieved from [Link]
Laboratory Waste Management Guidelines. (2020, October). University of North Carolina at Pembroke. Retrieved from [Link]
7.2 Organic Solvents. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved from [Link]
Chemical Waste Disposal Guidelines. (n.d.). University of Rochester. Retrieved from [Link]
Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base. (n.d.). University of Waterloo. Retrieved from [Link]
Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. Retrieved from [Link]
SAFETY DATA SHEET. (2016, April 1). A&J Pharmtech. Retrieved from [Link]
A Senior Application Scientist's Guide to the Safe Handling of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 1-Hydroxy-6-(trifluoromethyl)indolin-2-one is a compound of interest, but like any new mol...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 1-Hydroxy-6-(trifluoromethyl)indolin-2-one is a compound of interest, but like any new molecule, it must be handled with a comprehensive understanding of its potential hazards. While specific toxicological data for this compound is not extensively published, its structure—combining an oxindole core with a trifluoromethyl group—provides critical insights into the necessary safety protocols.
The trifluoromethyl group is known to enhance properties like metabolic stability and lipophilicity in drug candidates.[1] However, this also necessitates a cautious approach, as these properties can influence a compound's interaction with biological systems. This guide provides a procedural framework for the safe handling, use, and disposal of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, grounded in the established principles of laboratory safety and chemical hygiene.
Hazard Assessment: A Structural Perspective
A thorough risk assessment is the foundation of laboratory safety. Given the absence of a specific Safety Data Sheet (SDS) for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, we must infer potential hazards from its constituent parts:
Oxindole Core: The parent structure, oxindole (or indolin-2-one), is classified as an irritant. Safety data sheets for oxindole consistently warn of skin and serious eye irritation.[2][3][4]
Trifluoromethyl (CF3) Group: This group is a common feature in pharmaceuticals.[1] Compounds containing trifluoromethyl groups may be hazardous, and their thermal decomposition can release toxic gases such as hydrogen fluoride.[5]
Solid Form: As a solid or powder, this compound poses a risk of aerosolization, leading to potential respiratory tract irritation upon inhalation.[5][6]
Therefore, we must operate under the assumption that 1-Hydroxy-6-(trifluoromethyl)indolin-2-one is, at a minimum, a skin, eye, and respiratory irritant with unknown long-term toxicological properties. All handling procedures should reflect this elevated level of caution.
Engineering Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The primary methods for exposure control are robust engineering solutions.
Chemical Fume Hood: All manipulations of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of fine powders or aerosols.
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized exhaust, while general ventilation helps to dilute any fugitive emissions.
Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[7]
Personal Protective Equipment (PPE): A Comprehensive Barrier
Based on the hazard assessment, the following PPE is mandatory when handling 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.
Protection Type
Equipment Specification
Rationale & Causality
Eye & Face Protection
Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles during procedures with a high splash risk.[2][8]
Protects against accidental splashes of solutions and airborne powder, preventing serious eye irritation. The oxindole and trifluoromethyl moieties necessitate robust protection.[6][9]
Hand Protection
Chemical-resistant nitrile gloves. Gloves must be inspected for integrity before use. Use proper removal techniques to avoid skin contact.[7]
Provides a direct barrier against skin contact. The trifluoromethyl group can increase lipophilicity, potentially enhancing skin absorption. Double-gloving is recommended for handling larger quantities or for extended procedures.
Body Protection
A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.[2]
Protects skin and personal clothing from contamination by dust or splashes.
Respiratory Protection
Generally not required if all work is performed within a certified fume hood. If a fume hood is not available or its performance is questionable, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of the powder.[2][8]
The primary inhalation risk comes from aerosolized powder. Engineering controls (fume hood) are the preferred method to mitigate this risk.[10]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.
Workflow for Handling 1-Hydroxy-6-(trifluoromethyl)indolin-2-one
Caption: Logical workflow from preparation to disposal.
Experimental Protocol:
Preparation:
Before entering the lab, review this guide and the SDS for structurally similar compounds like oxindole.[2][4]
Don all required PPE as detailed in the table above.
Verify that the chemical fume hood is operational and that the sash is at the appropriate height. Ensure the work area is clean and uncluttered.
Weighing and Transfer:
Perform all weighing operations on a draft shield or within the fume hood to contain any airborne powder.
Use tools (spatulas, weighing paper) that minimize dust generation.
Carefully transfer the weighed compound to the reaction vessel.
Reaction and Work-up:
Conduct all subsequent steps (dissolution, reaction, quenching) within the fume hood.
Keep the reaction vessel closed whenever possible.
Post-Handling Decontamination:
After the procedure is complete, decontaminate all non-disposable glassware and equipment. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is recommended.[5]
Collect all solvent rinsate as hazardous waste.
Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[3]
Emergency Procedures: Immediate Actions
In the event of an accidental exposure or spill, swift and correct action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][11]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][12]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Small Spill (in fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully scoop the material into a designated, sealable hazardous waste container.[4][11]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to ensure personnel and environmental safety. Due to the presence of the trifluoromethyl group, this compound must be treated as halogenated organic waste.
Waste Segregation: Do not mix waste containing this compound with other waste streams. Maintain separate, clearly labeled containers for:
Liquid Waste: Reaction mixtures, solvent rinsates. This is considered halogenated organic waste .
Container Management:
Use only approved, properly labeled hazardous waste containers.
The label must include the full chemical name, "1-Hydroxy-6-(trifluoromethyl)indolin-2-one," and appropriate hazard warnings (e.g., "Irritant," "Halogenated Waste").
Keep waste containers securely closed at all times, except when adding waste.[5]
Final Disposal:
Store the waste container in a designated satellite accumulation area within the laboratory.
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
The likely disposal method is high-temperature incineration at a licensed facility, which is necessary to break the strong carbon-fluorine bonds.[5]
By adhering to these protocols, you can effectively mitigate the risks associated with handling 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, ensuring a safe environment for your critical research and development activities.
References
Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]
Safety Data Sheet - [4-(TRIFLUOROMETHYL)PHENYL] DIMETHYLCARBINOL. INDOFINE Chemical Company, Inc. [Link]
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC). [Link]